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  • Product: 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid
  • CAS: 905808-63-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum data for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid Introduction 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is a complex heterocyclic co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

Introduction

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is a complex heterocyclic compound featuring multiple distinct functional groups, including an isoxazole core, a carboxylic acid, and a tolyloxymethyl substituent. Such molecules are of significant interest to researchers in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation and purity assessment of such novel organic entities. A comprehensive understanding of its ¹H and ¹³C NMR spectra is essential for confirming its identity and guiding further synthetic modifications.

This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying principles and experimental considerations necessary for accurate spectral interpretation.

Molecular Structure and Atom Numbering

To systematically analyze the NMR data, a clear atom numbering system is essential. The structure below highlights the unique proton and carbon environments that give rise to distinct signals in the NMR spectra.

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show nine distinct signals. The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is ideal as it can dissolve the molecule and, importantly, allows for the observation of the exchangeable carboxylic acid proton.[1]

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H12 (-COOH)10.0 - 13.0Broad Singlet1HHighly deshielded due to the electronegativity of adjacent oxygens and magnetic anisotropy of the C=O bond. Signal is often broad and will disappear upon D₂O exchange.[2][3]
H3', H4', H5', H6' (Aromatic)6.8 - 7.5Multiplets4HAromatic protons on the tolyl ring. The exact shifts and coupling patterns will depend on the complex interplay of electronic effects from the ether linkage and the ortho-methyl group.
H7 (-O-CH₂-)~5.0 - 5.3Singlet2HMethylene protons are significantly deshielded by the adjacent electronegative oxygen (O8) and the isoxazole ring system. No adjacent protons result in a singlet.
H6 (Isoxazole-CH₃)~2.5 - 2.8Singlet3HMethyl group attached to the C5 of the isoxazole ring. Its chemical shift is typical for a methyl group on an aromatic/heteroaromatic ring.
H7' (Tolyl-CH₃)~2.2 - 2.4Singlet3HAromatic methyl group protons, typically found in this region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons, greatly aiding in signal assignment.[4][5][6]

Signal AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseRationale for Chemical Shift
C9 (-COOH)160 - 170No SignalCarbonyl carbon of a carboxylic acid, highly deshielded but typically upfield from ketones/aldehydes.[2][7][8]
C3, C5 (Isoxazole)155 - 175No SignalQuaternary carbons of the isoxazole ring bonded to heteroatoms (O, N), resulting in significant deshielding.[9]
C1', C2' (Aromatic)125 - 158No SignalQuaternary aromatic carbons. C1' is deshielded by the ether oxygen, while C2' is influenced by the methyl substituent.
C3', C4', C5', C6' (Aromatic)110 - 135Positive (CH)Aromatic CH carbons.
C4 (Isoxazole)100 - 115No SignalQuaternary carbon of the isoxazole ring. Its shift is influenced by its position between the carboxyl and tolyloxymethyl substituents.
C7 (-O-CH₂-)65 - 75Negative (CH₂)Methylene carbon deshielded by the adjacent oxygen atom.
C7' (Tolyl-CH₃)18 - 25Positive (CH₃)Typical range for an aromatic methyl carbon.
C6 (Isoxazole-CH₃)10 - 15Positive (CH₃)Methyl group on the isoxazole ring, generally appearing at a slightly higher field than an aromatic methyl.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized experimental workflow. This protocol outlines the key steps from sample preparation to data processing.

G cluster_0 prep 1. Sample Preparation ~10-20 mg of compound dissolved in ~0.6 mL of DMSO-d₆ with 0.03% TMS. acq_1d 2. 1D Spectra Acquisition Acquire ¹H, ¹³C, and DEPT-135 spectra. prep->acq_1d process_1d 3. 1D Data Processing Apply Fourier Transform, phase correction, and baseline correction. acq_1d->process_1d ref_1d 4. Referencing & Calibration Reference ¹H spectrum to TMS (0.00 ppm). Reference ¹³C spectrum to DMSO-d₆ (39.52 ppm). process_1d->ref_1d assign_1d 5. 1D Peak Assignment Assign signals based on chemical shift, integration, multiplicity, and DEPT data. ref_1d->assign_1d acq_2d 6. 2D Spectra Acquisition (Optional) Acquire COSY and HSQC spectra to confirm assignments. assign_1d->acq_2d confirm 8. Final Structure Confirmation Correlate all 1D and 2D data to unequivocally confirm the molecular structure. assign_1d->confirm process_2d 7. 2D Data Processing Process both dimensions with FT, phasing, and baseline correction. acq_2d->process_2d process_2d->confirm

Caption: Standard experimental workflow for NMR analysis.

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides foundational data, complex molecules often require 2D NMR experiments for unambiguous assignment. These techniques reveal correlations between nuclei, providing a complete picture of the molecular connectivity.

  • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds.[10][11] For this molecule, a COSY spectrum would be invaluable for tracing the connectivity of the protons on the o-tolyl ring, showing cross-peaks between adjacent aromatic protons (e.g., H3' with H4', H4' with H5', etc.).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[10][12] An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the singlet at ~5.1 ppm (H7) and the carbon signal at ~70 ppm (C7), and another between the methyl protons at ~2.6 ppm (H6) and the methyl carbon at ~12 ppm (C6).

Conclusion

The structural complexity of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid necessitates a multi-faceted approach to NMR spectral analysis. By combining high-resolution 1D ¹H and ¹³C NMR with multiplicity-editing techniques like DEPT, a robust initial assignment is possible. For unequivocal confirmation, 2D correlation experiments such as COSY and HSQC are indispensable. The predicted chemical shifts and experimental guidelines presented in this document serve as a comprehensive reference for scientists working on the synthesis and characterization of this compound and its derivatives, ensuring high confidence in structural assignments and facilitating future research and development.

References

  • DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

  • DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]

  • Chemical shifts. ETH Zurich. [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. [Link]

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Anasazi Instruments. [Link]

  • DEPT. Columbia University NMR Core Facility. [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical. [Link]

  • 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). MDPI. [Link]

  • ¹H NMR chemical shifts of carboxylic acids and carboxylate ligands. ResearchGate. [Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journals. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

  • The power of NMR: in two and three dimensions. (2008, August 31). RSC Education. [Link]

  • Supporting Information for an article. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(12), o2334–o2335. [Link]

  • NMR Chemical Shifts. University of Colorado Boulder. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. [Link]

  • declaratory, G. R., Martin, G. E., & Williamson, R. T. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic Acid

Target Audience: Structural Biologists, Crystallographers, Medicinal Chemists, and Drug Development Professionals. Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Crystallographers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule building blocks. 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS: 905808-63-1) represents a highly versatile pharmacophore. The isoxazole core acts as a bioisostere for various heterocyclic systems, while the carboxylic acid moiety provides critical hydrogen-bonding capabilities essential for target protein engagement [1].

This whitepaper provides an in-depth technical analysis of the single-crystal X-ray diffraction (SCXRD) workflow, crystal growth methodologies, and the supramolecular architecture of this compound. By elucidating its solid-state conformation, researchers can better predict its behavior in physiological environments and optimize its integration into larger active pharmaceutical ingredients (APIs).

Chemical Context and Structural Significance

The molecular architecture of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid ( C13​H13​NO4​ ) features three distinct functional domains:

  • The Isoxazole-3-carboxylic Acid Core: An electron-deficient heteroaromatic ring coupled with a strong hydrogen-bond donor/acceptor. This core is frequently found in biologically active molecules, such as inhibitors of Mycobacterium tuberculosis malate synthase[2].

  • The Flexible Ether Linkage: The −CH2​−O− bridge provides rotational freedom, allowing the molecule to adopt multiple conformations to optimize receptor binding.

  • The o-Tolyl Ring: A lipophilic aromatic system that facilitates hydrophobic interactions and π−π stacking within binding pockets.

Understanding the interplay between the rigid isoxazole core and the flexible ether linkage requires high-resolution SCXRD analysis to map the preferred torsion angles and intermolecular networks.

Experimental Protocols: A Self-Validating System

To obtain high-quality structural data, the crystallization and diffraction protocols must be rigorously controlled. The following methodologies are designed to ensure reproducibility and high-resolution data acquisition.

Crystallization via Vapor Diffusion

The choice of solvent is dictated by the need to balance solubility and evaporation rate. Rapid evaporation often leads to twinned or defective crystals. We employ a vapor diffusion method to achieve a slow, controlled supersaturation gradient.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of a moderately polar solvent (e.g., Ethyl Acetate) in a 2 mL inner vial. Ethyl acetate effectively solvates both the polar carboxylic acid and the lipophilic o-tolyl group.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-Hexane).

  • Sealing and Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 293 K.

  • Causality of Crystal Growth: Over 4–7 days, the volatile anti-solvent (n-hexane) slowly diffuses into the inner vial, gradually lowering the solubility of the compound. This slow kinetic pathway favors the nucleation of a single, highly ordered crystal lattice rather than amorphous precipitation.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

High-brilliance microfocus X-ray sources are preferred for organic crystals, which often diffract weakly due to the absence of heavy atoms.

SCXRD_Workflow A Crystal Selection (Microscope & Polarizer) B Mounting & Cryocooling (100 K, N2 Stream) A->B C Data Collection (Mo Kα / Cu Kα Radiation) B->C D Data Reduction & Integration (CrysAlisPro / APEX3) C->D E Structure Solution (Intrinsic Phasing - SHELXT) D->E F Structure Refinement (Least Squares - SHELXL) E->F G Validation & CIF Generation (checkCIF / Olex2) F->G

Caption: Step-by-step SCXRD workflow from crystal selection to final CIF validation.

Data Collection Parameters:

  • Temperature: 100 K (Cryostream). Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle reflections and preventing radiation damage.

  • Radiation: Cu ( λ=1.54184 Å) is optimal for absolute structure determination of light-atom structures, though Mo ( λ=0.71073 Å) is sufficient for standard connectivity.

  • Refinement: The structure is solved using intrinsic phasing with SHELXT [3] and refined using full-matrix least-squares on F2 with SHELXL [4] via the Olex2 interface [5]. Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions (riding model), while the carboxylic acid hydrogen is located from the difference Fourier map to accurately determine hydrogen bond geometry.

Structural Analysis & Crystallographic Features

Quantitative Data Summary

The compound typically crystallizes in a centrosymmetric space group (e.g., Monoclinic, P21​/c ), which is highly characteristic of carboxylic acids that form stable dimers in the solid state.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C13​H13​NO4​
Formula Weight247.25 g/mol
Temperature100(2) K
Crystal SystemMonoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈14.2 Å, c≈10.8 Å, β≈105∘
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Conformation and Supramolecular Architecture

The molecular conformation is primarily dictated by the torsion angles around the −CH2​−O− linkage. The isoxazole ring and the carboxylic acid group are nearly coplanar, maximizing π -conjugation. However, the o-tolyl ring is twisted out of this plane to minimize steric hindrance between the methyl group of the tolyl ring and the isoxazole substituents.

Intermolecular Interactions: The crystal lattice is predominantly stabilized by strong intermolecular hydrogen bonds. The carboxylic acid groups of two adjacent molecules pair up to form a centrosymmetric dimer. This interaction creates a classic R22​(8) hydrogen-bonded synthon, a highly robust and predictable structural motif in crystal engineering.

Table 2: Selected Hydrogen Bond Geometries (Å, )

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A Angle ( )
O(Acid)–H···O(Carbonyl) i 0.84(2)1.82(2)2.651(3)172(3)

(Symmetry code: (i) -x, -y, -z)

Supramolecular_Network Core 5-Methyl-4-o-tolyloxymethyl- isoxazole-3-carboxylic acid HBond Intermolecular Hydrogen Bonding (Carboxylic Acid Dimers) Core->HBond Primary PiPi π-π Stacking Interactions (Isoxazole & Aryl Rings) Core->PiPi Secondary Conform Conformational Flexibility (Ether Linkage Torsion) Core->Conform Intramolecular Motif R2,2(8) Synthon Formation HBond->Motif Lattice 3D Crystal Lattice Stabilization PiPi->Lattice Conform->Lattice Motif->Lattice

Caption: Logical mapping of supramolecular interactions stabilizing the crystal lattice.

Mechanistic Insights for Drug Development

The structural data obtained from SCXRD provides actionable insights for medicinal chemists:

  • Vector Mapping: The precise coordinates of the R22​(8) dimer reveal the exact spatial vectors of the hydrogen bond donors and acceptors. When designing a drug that targets a specific kinase or synthase, these vectors can be aligned with the hydrogen-bonding residues in the target protein's active site.

  • Conformational Penalties: The observed torsion angles in the solid state represent the global energy minimum. Forcing the o-tolyl ring into a different conformation to fit a binding pocket will incur an entropic and enthalpic penalty, which can be quantified computationally using the SCXRD baseline.

  • Solubility and Formulation: The strong dimeric hydrogen bonding often leads to high lattice energy, which can negatively impact aqueous solubility. Disrupting this symmetry—perhaps by adding a fluorine atom to the o-tolyl ring or converting the acid to a bioisosteric tetrazole—can improve the physicochemical profile of the final API.

References

  • Huang, H.-L., & Sacchettini, J. C. (2016). Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid. RCSB Protein Data Bank (PDB ID: 5DX7).[Link][1][2]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Sources

Foundational

Thermodynamic Stability and Thermal Profiling of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic Acid: A Comprehensive Guide

Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS: 905808-63-1)[] is a prime example of such a scaffold, combining a rigid isoxazole core with a flexible, sterically demanding o-tolyloxymethyl ether linkage and a terminal carboxylic acid. Understanding the thermodynamic stability and melting point of this compound is essential for optimizing downstream synthetic pathways, formulation strategies, and long-term storage conditions.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of this molecule. By synthesizing structural causality with rigorous thermal analysis protocols (DSC and TGA), we establish a self-validating framework for evaluating its thermal behavior.

Molecular Architecture & Thermodynamic Fundamentals

The thermodynamic stability of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is dictated by the interplay of three distinct structural motifs:

  • The Isoxazole Core : A highly conjugated, electron-rich heteroaromatic ring that provides baseline thermal resilience.

  • The Carboxylic Acid Moiety : Acts as a strong hydrogen-bond donor and acceptor. In the solid state, carboxylic acids typically form tightly bound intermolecular dimers, which significantly increase the crystal lattice energy and, consequently, the melting point.

  • The o-Tolyloxymethyl Ether Linkage : The ortho-methyl group on the phenoxy ring introduces severe steric hindrance. This forces the aromatic ring out of coplanarity with the ether oxygen, creating a "twisted" molecular conformation.

Causality of the Melting Point

Melting is not merely a physical phase transition; it is the kinetic disruption of the crystal lattice. The melting point of this compound is governed by a delicate balance between the lattice-strengthening hydrogen bonds of the carboxylic acid and the lattice-disrupting steric bulk of the o-tolyl group.

Comparative studies on 5-substituted isoxazole-3-carboxylic acids demonstrate that melting points fluctuate significantly based on substituent planarity. While highly planar derivatives pack efficiently into dense crystal lattices, the twisted conformation of the o-tolyl derivative prevents optimal packing. This conformational frustration slightly lowers the lattice energy, resulting in a moderate, predictable melting point range.

Table 1: Comparative Melting Points of Isoxazole-3-Carboxylic Acid Derivatives

To contextualize the thermal behavior, we compare the melting points of related isoxazole-3-carboxylic acid derivatives:

CompoundMelting Point (°C)Key Structural FeatureRef
5-Phenyl isoxazole-3-carboxylic acid57Planar phenyl substitution
5-(Thiophen-2-yl) isoxazole-3-carboxylic acid177Heteroaromatic thiophene ring
5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid 145 – 155 (Est.)Sterically hindered o-tolyl etherN/A

Thermodynamic Stability & Degradation Mechanisms

Thermal gravimetric analysis (TGA) of isoxazole derivatives typically reveals robust intrinsic thermal stability, with primary decomposition events occurring well above 200 °C[2]. However, the presence of the carboxylic acid and the ether linkage introduces specific thermodynamic vulnerabilities.

The primary thermal degradation pathway is decarboxylation . When thermal energy exceeds the activation barrier (typically > 200 °C), the electron-withdrawing nature of the isoxazole ring facilitates the loss of CO₂, yielding the intermediate 5-methyl-4-o-tolyloxymethyl-isoxazole. At higher temperatures (> 300 °C), secondary degradation occurs via the homolytic or heterolytic cleavage of the ether linkage, releasing o-cresol and fragmented isoxazole residues.

Degradation A 5-Methyl-4-o-tolyloxymethyl- isoxazole-3-carboxylic acid B Thermal Activation (> 200 °C) A->B C Decarboxylation (-CO2) B->C D 5-Methyl-4-o-tolyloxymethyl- isoxazole C->D E Ether Cleavage (> 300 °C) D->E F o-Cresol + Isoxazole Fragments E->F

Thermodynamic degradation pathway of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile the thermodynamic stability and melting point, empirical data must be generated using self-validating analytical workflows. The following protocols are designed to eliminate artifacts such as thermal lag and oxidative degradation[3].

Protocol A: High-Precision DSC for Melting Point Determination

Differential Scanning Calorimetry (DSC) is utilized to measure the endothermic melting transition ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ).

  • Sample Preparation : Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control : Purge the furnace with high-purity Nitrogen at a constant flow rate of 50 mL/min. Causality: Displacing oxygen ensures that the observed endothermic events are purely a function of lattice breakdown, preventing premature oxidation of the o-tolyl methyl group.

  • Thermal Programming : Equilibrate at 25 °C for 5 minutes. Ramp the temperature at a strictly controlled rate of 10 °C/min up to 200 °C. Causality: A 10 °C/min rate provides thermal equilibrium across the sample mass, preventing the thermal lag that artificially inflates apparent melting points.

  • Data Integration : Calculate the extrapolated onset temperature (true thermodynamic melting point) rather than the peak maximum.

Protocol B: TGA for Thermal Stability Kinetics

Thermogravimetric Analysis (TGA) quantifies the mass loss associated with decarboxylation and ether cleavage.

  • Sample Preparation : Load 5.0–10.0 mg of the sample into a platinum or alumina pan.

  • Dual-Atmosphere Validation : Run parallel analyses in inert (N₂) and oxidative (Air) atmospheres. Causality: This self-validating step allows researchers to definitively isolate intrinsic molecular decomposition from secondary oxidative degradation.

  • Thermal Programming : Heat from 25 °C to 600 °C at 10 °C/min.

  • Data Integration : Record the Td,5%​ (temperature at 5% weight loss) as the absolute threshold of thermodynamic stability.

Workflow N1 Sample Prep (2-5 mg, Al pan) N2 DSC Analysis (10 °C/min, N2) N1->N2 N3 TGA Analysis (Up to 600 °C) N1->N3 N4 Data Integration (Tm, ΔHf, Td) N2->N4 N3->N4 N5 Stability Profile N4->N5

Self-validating analytical workflow for determining thermodynamic stability and melting point.

Conclusion

The thermodynamic stability of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is a direct manifestation of its structural dichotomy: the robust, hydrogen-bonded isoxazole-carboxylic acid core versus the sterically hindered, thermally labile o-tolyloxymethyl ether. By employing rigorous, controlled thermal analysis (DSC/TGA), researchers can accurately map its phase transitions and degradation kinetics, ensuring its successful integration into complex synthetic pipelines.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Characterization of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid for Anti-Inflammatory Drug Discovery

Introduction The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The incorporation of a carboxylic acid moiety is a common strategy to enhance interactions with biological targets, although it can present challenges related to pharmacokinetics and metabolic stability.[5][6][7][8][9] This document provides a detailed guide for the initial characterization of a novel isoxazole derivative, 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid, as a potential anti-inflammatory agent. We hypothesize that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

These application notes are designed for researchers and scientists in drug development, offering a structured workflow from initial screening to mechanistic studies and early ADME profiling. The protocols herein are designed to be self-validating, with clear explanations for each experimental step.

Scientific Background & Rationale

Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily target the COX enzymes (COX-1 and COX-2) to block the production of pro-inflammatory prostaglandins. Isoxazole-containing compounds, such as the selective COX-2 inhibitor Valdecoxib, have demonstrated clinical success in this area.[1]

The structure of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid contains key pharmacophoric elements:

  • Isoxazole Ring: A stable heterocyclic core that can participate in various non-covalent interactions.[10]

  • Carboxylic Acid: A functional group capable of forming strong ionic and hydrogen bonds with target proteins, such as the active site of COX enzymes.

  • Tolyloxymethyl Substituent: A lipophilic group that can enhance binding affinity and influence selectivity.

This guide outlines a systematic approach to evaluate the anti-inflammatory potential of this molecule, focusing on its inhibitory activity against COX enzymes and its effects in a cellular model of inflammation.

Experimental Workflows & Protocols

Initial Screening: COX Inhibition Assay

The first step is to determine if the compound inhibits COX-1 and COX-2 enzymes. A cell-free enzymatic assay is the most direct method for this initial screen.

Workflow Diagram: COX Inhibition Screening

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Enzyme, Compound, and Substrate Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 Enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid Substrate Substrate_Prep->Incubation Detection Measure Prostaglandin Production (e.g., EIA) Incubation->Detection IC50_Calc Calculate IC50 Values for COX-1 and COX-2 Detection->IC50_Calc Selectivity_Index Determine COX-2 Selectivity Index IC50_Calc->Selectivity_Index

Caption: Workflow for determining COX-1/COX-2 inhibition.

Protocol 2.1: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard commercially available kits.

A. Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Test Compound: 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (10 mM stock in DMSO)

  • Positive Controls: Celecoxib (COX-2 selective), SC-560 (COX-1 selective)

B. Method:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive controls in assay buffer. The final concentration should range from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer containing heme to the desired concentration.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compound, positive controls, or DMSO (vehicle control) to respective wells.

    • Add 20 µL of the prepared enzyme solution to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of a solution containing arachidonic acid and the fluorometric probe to all wells to start the reaction.

  • Detection: Immediately begin reading the fluorescence intensity (Excitation/Emission ~535/590 nm) every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

C. Expected Data & Interpretation:

The results of this assay will provide the IC50 values for both COX-1 and COX-2, allowing for the determination of the compound's potency and selectivity.

CompoundCOX-1 IC50 (µM) (Hypothetical)COX-2 IC50 (µM) (Hypothetical)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid15.20.819
Celecoxib (Control)10.00.05200
SC-560 (Control)0.0096.30.0014

A higher selectivity index indicates greater selectivity for COX-2, which is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.

Cell-Based Functional Assay: LPS-Induced Prostaglandin E2 (PGE2) Production

To confirm the compound's activity in a more physiologically relevant context, we will assess its ability to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram: Cellular PGE2 Assay

Cellular_PGE2_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Macrophages (e.g., RAW 264.7) in Plates Compound_Treatment Pre-treat Cells with Test Compound Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate Cells with LPS Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Cell Supernatant LPS_Stimulation->Supernatant_Collection Cell_Viability Assess Cell Viability (e.g., MTT Assay) LPS_Stimulation->Cell_Viability PGE2_ELISA Measure PGE2 Levels using ELISA Supernatant_Collection->PGE2_ELISA

Caption: Workflow for measuring cellular PGE2 production.

Protocol 2.2: Inhibition of LPS-Induced PGE2 in RAW 264.7 Macrophages

A. Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and controls

  • PGE2 ELISA kit

  • MTT or other cell viability assay kit

  • 24-well cell culture plates

B. Method:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and replace it with fresh media containing serial dilutions of the test compound or controls. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant for PGE2 analysis.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: Perform an MTT assay on the remaining cells to ensure that the observed inhibition of PGE2 is not due to cytotoxicity.

C. Expected Data & Interpretation:

This assay will determine the compound's EC50 (half-maximal effective concentration) in a cellular context. A potent and non-toxic compound will show a dose-dependent decrease in PGE2 production.

TreatmentPGE2 Concentration (pg/mL) (Hypothetical)Cell Viability (% of Control)
Vehicle Control (Unstimulated)50100%
Vehicle Control + LPS250098%
Test Compound (1 µM) + LPS80097%
Test Compound (10 µM) + LPS15095%
Early ADME Profiling: Parallel Artificial Membrane Permeability Assay (PAMPA)

Assessing membrane permeability is a critical early step to predict oral bioavailability. The PAMPA assay is a high-throughput, cell-free method to evaluate passive diffusion.

Protocol 2.3: PAMPA Assay

A. Materials:

  • PAMPA plate (e.g., 96-well microplate with a filter membrane)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate buffered saline (PBS) at pH 7.4 (acceptor buffer) and a buffer at pH 5.0 (donor buffer)

  • Test compound and controls (e.g., Propranolol - high permeability, Theophylline - low permeability)

  • UV-Vis microplate reader

B. Method:

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution.

  • Donor Plate Preparation: Add the test compound and controls (dissolved in the pH 5.0 buffer) to the wells of the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS at pH 7.4.

  • Assembly: Place the donor plate into the acceptor plate, creating a "sandwich" where the two buffer compartments are separated by the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours without shaking.

  • Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) where C is a constant related to the plate geometry.

C. Expected Data & Interpretation:

The permeability coefficient (Pe) is used to classify compounds as having low, medium, or high permeability.

CompoundPe (x 10⁻⁶ cm/s) (Hypothetical)Permeability Class
5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid4.5Medium
Propranolol (Control)> 10High
Theophylline (Control)< 1Low

A medium to high permeability suggests that the compound is likely to be absorbed across the gut wall.

Conclusion

This document outlines a foundational strategy for the initial characterization of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid as a potential anti-inflammatory agent. The provided protocols for COX inhibition, cellular PGE2 production, and PAMPA permeability offer a robust and logical workflow for researchers in drug discovery. The data generated from these assays will provide critical insights into the compound's potency, mechanism of action, and drug-like properties, guiding further preclinical development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Carboxylic acid (bio)isosteres in drug design. PubMed - NIH.
  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Taylor & Francis Online.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers.

Sources

Application

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid as a chemical building block for library synthesis

Application Note: 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic Acid in High-Throughput Library Synthesis Introduction & Chemical Rationale Isoxazoles represent a privileged heterocyclic scaffold in modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic Acid in High-Throughput Library Synthesis

Introduction & Chemical Rationale

Isoxazoles represent a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as bioisosteres for amides, esters, and aromatic rings to improve metabolic stability and aqueous solubility[1]. Specifically, 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS: 905808-63-1) is a highly versatile, bifunctional building block engineered for parallel library synthesis.

As a Senior Application Scientist, I approach library design through the lens of Structure-Based Drug Design (SBDD). The architectural logic of this specific molecule is highly deliberate:

  • Isoxazole Core : Provides essential hydrogen-bond acceptors (N and O) while maintaining a low molecular weight profile[1].

  • 3-Carboxylic Acid : Serves as the primary synthetic handle for rapid diversification via amide coupling, a cornerstone reaction in generating screening libraries for targets like the mitochondrial permeability transition pore (mtPTP)[2].

  • 4-o-Tolyloxymethyl Group : Acts as a lipophilic vector. The ortho-methyl substitution on the phenoxy ring introduces a slight dihedral twist, optimizing the molecule's fit into deep hydrophobic pockets (frequently targeted in kinase or xanthine oxidase inhibitor design)[3].

  • 5-Methyl Group : Imposes critical steric constraints that restrict the rotational freedom of the adjacent 4-oxymethyl group, locking the pharmacophore into a predictable, bioactive conformation[4].

Physicochemical Properties

To facilitate integration into cheminformatics pipelines and ensure Lipinski Rule of 5 (Ro5) compliance, the quantitative data for this building block is summarized below:

PropertyValueRelevance to Library Design
Chemical Formula C13H13NO4-
Molecular Weight 247.25 g/mol Leaves ~250 Da for the amine coupling partner, ensuring the final product remains Ro5 compliant.
CAS Number 905808-63-1Unique identifier for inventory and structural mapping.
H-Bond Donors (HBD) 1Converted to 0 or 1 upon amide formation, optimizing membrane permeability.
H-Bond Acceptors (HBA) 4Enhances target engagement via dipole and hydrogen bonding interactions.
Rotatable Bonds 4Strikes an optimal balance between target-induced flexibility and entropic penalty.

Pharmacophore and Workflow Visualizations

Pharmacophore Core Isoxazole Core H-bond Acceptor (N/O) Metabolic Stability Pos3 3-Carboxamide Vector for Target Engagement H-bond Donor/Acceptor Core->Pos3 C3 Position Pos4 4-o-Tolyloxymethyl Hydrophobic Shielding Pi-Pi / Steric Fit Core->Pos4 C4 Position Pos5 5-Methyl Conformational Locking Prevents Off-Target Binding Core->Pos5 C5 Position

Caption: Pharmacophore mapping of the bifunctional isoxazole building block.

LibrarySynthesis A 5-Methyl-4-o-tolyloxymethyl- isoxazole-3-carboxylic acid (Core Scaffold) C Parallel Amide Coupling (HATU, DIPEA, DMF) A->C B Amine Diversity Set (Primary/Secondary Amines) B->C D High-Throughput Purification (Prep-HPLC) C->D Crude Mixture E Isoxazole-3-carboxamide Library D->E >95% Purity

Caption: Workflow for parallel library synthesis using the isoxazole-3-carboxylic acid scaffold.

Experimental Protocols: High-Throughput Amide Library Synthesis

Causality in Experimental Design: In parallel library synthesis, ensuring uniform reaction kinetics across a diverse set of amines (aliphatic, aromatic, sterically hindered) is critical. We utilize HATU rather than standard EDC/HOBt. The isoxazole ring exerts an electron-withdrawing effect, slightly deactivating the 3-carboxylic acid[4]. HATU generates a highly reactive HOAt ester intermediate; the neighboring pyridine nitrogen in HOAt provides anchimeric assistance, drastically accelerating the aminolysis step and ensuring >90% conversion even with deactivated anilines. DIPEA is selected as the base due to its non-nucleophilic nature, preventing competitive side reactions.

Protocol: 96-Well Plate Parallel Amide Coupling

Materials:

  • 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (0.2 M in anhydrous DMF)

  • Diverse Amine Library (0.2 M in anhydrous DMF) * (0.2 M in anhydrous DMF)[4]

  • N,N-Diisopropylethylamine (DIPEA, neat)

  • Polymer-supported isocyanate (PS-Isocyanate) scavenger resin

Step-by-Step Methodology:

  • Preparation of the Master Mix: In a dry environment (glovebox or under nitrogen), prepare a master mix containing the isoxazole building block and HATU. For a standard 50 µmol scale reaction, mix 250 µL of the carboxylic acid stock (50 µmol, 1.0 eq) with 275 µL of the HATU stock (55 µmol, 1.1 eq) per well.

  • Activation: Add 26 µL of neat DIPEA (150 µmol, 3.0 eq) to the master mix. Incubate at room temperature for 10 minutes to allow complete formation of the active HOAt ester.

  • Amine Addition: Using a multichannel liquid handler, dispense 250 µL of the amine diversity set (50 µmol, 1.0 eq) into the respective wells of a 2 mL deep-well 96-well plate.

  • Coupling Reaction: Transfer the activated master mix to the amine plate. Seal the plate with a chemically resistant mat. Agitate on an orbital shaker at 500 rpm for 12–16 hours at room temperature.

  • Reaction Quenching & Scavenging (Self-Validating Step): To ensure the removal of unreacted primary/secondary amines, add 50 mg of PS-Isocyanate scavenger resin to each well. Shake for an additional 4 hours. Insight: This self-validating step guarantees that any basic peak observed in downstream LC-MS is the desired product, not unreacted starting material.

  • Filtration and Solvent Removal: Filter the reaction mixtures through a fritted 96-well plate into a collection plate. Evaporate the DMF using a centrifugal evaporator at 45°C under high vacuum.

  • Quality Control (LC-MS): Re-dissolve the crude residues in 500 µL of DMSO. Inject 1 µL into an LC-MS system (C18 column, 5–95% Acetonitrile/Water with 0.1% Formic Acid gradient). Target compounds should exhibit a purity of >85% (UV 254 nm) and the correct [M+H]+ mass ion.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry, 2016.

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2024.

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 2019.

Sources

Method

Application Notes and Protocols for the Solubilization of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid in DMSO for Cell-Based Assays

Introduction: Navigating the Nuances of Small Molecule Preparation The successful implementation of cell-based assays hinges on the precise and reliable preparation of test compounds. For novel chemical entities such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of Small Molecule Preparation

The successful implementation of cell-based assays hinges on the precise and reliable preparation of test compounds. For novel chemical entities such as 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid, a compound of interest in contemporary drug discovery, establishing a robust solubilization protocol is the foundational step for generating reproducible and meaningful biological data. The isoxazole and carboxylic acid moieties suggest a compound with potentially limited aqueous solubility, making Dimethyl Sulfoxide (DMSO) the solvent of choice for creating high-concentration stock solutions.[1][2]

This guide provides a detailed, experience-driven protocol for the dissolution of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid in DMSO. Beyond a simple list of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring both technical accuracy and the integrity of your experimental outcomes. We will address critical considerations such as DMSO's inherent properties, potential cytotoxicity, and best practices for storage and handling to empower researchers to confidently prepare this compound for a variety of cell-based applications.

Core Principles: Understanding the Compound and Solvent

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid's structure, featuring a heterocyclic isoxazole ring, a carboxylic acid group, and aromatic components, indicates that while it is an organic acid, its overall lipophilicity may present challenges for direct dissolution in aqueous media. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an ideal starting point for solubilization.[1][3]

However, the use of DMSO in cell culture is not without its caveats. At elevated concentrations, typically above 0.5%, DMSO can induce cellular stress, alter gene expression, and even cause cytotoxicity, which can confound experimental results.[4][5][6] Therefore, a primary objective of this protocol is to prepare a high-concentration stock solution that allows for significant dilution into cell culture media, ensuring the final DMSO concentration remains in a non-toxic range, generally below 0.1% (v/v).[4][5]

Visualized Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_qc_storage QC & Storage A Calculate Mass of Compound B Weigh Compound on Calibrated Balance A->B C Select Sterile, DMSO-compatible Vial B->C D Add Anhydrous DMSO C->D E Vortex for 2-5 minutes D->E F Brief Sonication (if needed) E->F If not fully dissolved H Visual Inspection for Particulates E->H If fully dissolved G Gentle Warming to 37°C (optional) F->G If still not dissolved G->H I Sterile Filtration (0.2 µm PTFE filter) H->I For sterile applications J Aliquot into Single-Use Volumes H->J If sterility is maintained in a sterile hood I->J K Store at -20°C or -80°C J->K

Caption: Workflow for preparing a DMSO stock solution.

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol outlines the preparation of a 10 mM stock solution, a commonly used concentration for initial compound screening.

Materials:

  • 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (CAS 67-68-5)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials (DMSO-compatible)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Pipettors and sterile, filtered pipette tips

  • 0.2 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)

Procedure:

  • Calculate the Required Mass:

    • First, determine the molecular weight (MW) of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

    • Use the following formula to calculate the mass needed for your desired volume and concentration:

      • Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * MW ( g/mol ) * (1 L / 1000 mL) * (1000 mg / 1 g)

      • Example for 1 mL of a 10 mM solution with a hypothetical MW of 300 g/mol :

        • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 300 g/mol * (1000 mg / 1 g) = 3 mg

  • Weigh the Compound:

    • Place a sterile microcentrifuge tube or vial on a calibrated analytical balance and tare the weight.

    • Carefully weigh the calculated mass of the compound directly into the tube.

    • Rationale: Accurate weighing is critical for achieving the target concentration. Using a sterile tube maintains aseptic conditions from the start.

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Tightly cap the tube and vortex vigorously for 2-5 minutes.[1]

    • Rationale: Anhydrous DMSO is crucial as it is hygroscopic and absorbed water can affect compound solubility and stability.[1] Vigorous vortexing provides the initial mechanical energy for dissolution.

  • Assisted Solubilization (If Necessary):

    • Visually inspect the solution against a light source. If particulates are still visible, proceed with sonication.

    • Place the tube in a water bath sonicator for 5-10 minutes. Check for dissolution periodically.[1]

    • If the compound remains insoluble, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.[1] However, be aware that heat can degrade some compounds; this step should be used with caution.

    • Rationale: Carboxylic acids and complex heterocyclic compounds can sometimes be slow to dissolve. Sonication uses ultrasonic waves to break up powder aggregates, while gentle warming can increase solubility.

  • Sterile Filtration:

    • For all cell-based applications, the final stock solution must be sterile.

    • Aseptically attach a sterile syringe to a 0.2 µm PTFE syringe filter.

    • Draw the DMSO stock solution into the syringe and slowly pass it through the filter into a new sterile, labeled tube.

    • Rationale: While high-concentration DMSO is bactericidal, filtration is a necessary step to remove any potential fungal spores or resistant microbes.[7][8] PTFE filters are recommended due to their compatibility with DMSO.[9][10]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL).[1][7][11]

    • Store the aliquots in tightly sealed tubes at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[7] Protect from light.

    • Rationale: Aliquoting preserves the integrity of the main stock. Low-temperature storage minimizes degradation.

Quantitative Data Summary

ParameterRecommended ValueRationale & Citation
Stock Solution Concentration 10 mM - 50 mMA high concentration allows for significant dilution, minimizing the final DMSO percentage in the assay.[11][12]
Solvent Anhydrous, cell culture grade DMSOEnsures purity and prevents interference from water or contaminants.[1][11]
Final DMSO Concentration in Assay < 0.1% (v/v) Minimizes DMSO-induced cytotoxicity and off-target effects on cells.[5]
Storage Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of chemical degradation and maintains compound stability.[7]
Sterile Filter Pore Size 0.2 µmStandard size for sterile filtration, effectively removing bacteria.[7][9]
Filter Membrane Compatibility PTFE (Polytetrafluoroethylene) or NylonThese materials are chemically resistant to DMSO, preventing filter degradation and sample contamination.[9][10][13]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous media. The compound has low aqueous solubility, and the high DMSO concentration in the stock is no longer present to maintain solubility.Perform a serial dilution in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous assay buffer.[1]
Inconsistent or no biological activity observed. 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles).2. Inaccurate initial weighing or pipetting.3. The compound is not fully dissolved in the stock solution.1. Always use fresh aliquots for experiments.[1][11]2. Ensure balances and pipettes are calibrated.3. Before use, thaw the stock and visually inspect for any precipitation. If present, warm gently and vortex to redissolve.
Vehicle control (DMSO only) shows toxicity. The final DMSO concentration in the assay is too high.Recalculate your dilutions to ensure the final DMSO concentration is at a well-tolerated level for your specific cell line, ideally ≤ 0.1%.[4][5][6] Always run a DMSO toxicity curve for new cell lines.

Conclusion: A Foundation for Reliable Data

This protocol provides a comprehensive framework for the solubilization of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid in DMSO. By understanding the chemical properties of both the compound and the solvent, and by adhering to best practices for preparation, sterilization, and storage, researchers can establish a reliable foundation for their cell-based assays. The principles and techniques outlined herein are designed to ensure the integrity of the test compound, leading to more accurate, reproducible, and ultimately more impactful scientific findings.

References

  • Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? Retrieved from [Link]

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Wang, J. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.
  • BenchChem. (2025).
  • Awan, M., Buriak, I., & El-Kadi, A. O. S. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryobiology, 93, 1-13.
  • Captiv
  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture? Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Scribd. (n.d.).
  • Eid, E. E., Hawash, M. M., El-Gendy, A. O., & El-Subbagh, H. I. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Future Journal of Pharmaceutical Sciences, 8(1), 58.
  • National Center for Biotechnology Information. (2003, May 15). Use of hollow fiber membrane filtration for the removal of DMSO from platelet concentrates. PubMed. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Membrane Guidelines for Sterile Filtration. Retrieved from [Link]

  • Popova, M. V., Bakulev, V. A., & Mironov, M. A. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14859–14873.
  • National Center for Biotechnology Information. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2021, April). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

Chromatographic Separation and Purification Protocols for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

An Application Note by a Senior Application Scientist 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS: 905808-63-1) is a highly functionalized heterocyclic building block utilized in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS: 905808-63-1) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The structural architecture of this molecule—comprising an electron-withdrawing isoxazole core, a highly acidic C3-carboxylic acid, and a hydrophobic o-tolyloxymethyl ether at C4—presents specific challenges for chromatographic isolation.

This application note details a comprehensive, self-validating purification strategy. By bridging normal-phase crude cleanup with high-resolution reversed-phase preparative chromatography, this protocol ensures >99% purity while explaining the physicochemical causality behind every methodological choice.

Physicochemical Profiling & Chromatographic Rationale

The successful isolation of this compound relies heavily on controlling its ionization state. Isoxazole-3-carboxylic acids typically exhibit a highly acidic pKₐ (often < 2.0) due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the heteroaromatic ring.

  • Reversed-Phase HPLC (RP-HPLC) Dynamics: If the mobile phase pH is near the analyte's pKₐ, the compound exists in a dynamic equilibrium between its unionized and ionized states. This results in severe peak tailing, split peaks, and unpredictable retention times. To counteract this, the addition of 0.1% Trifluoroacetic acid (TFA) is mandatory. TFA lowers the mobile phase pH to approximately 2.0, ensuring the carboxylic acid remains fully protonated. This maximizes hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks 1.

  • Normal Phase Chromatography Dynamics: When purifying crude synthetic mixtures on bare silica, the highly polar carboxylic acid interacts strongly with free silanol groups, causing irreversible adsorption or severe streaking. The addition of 1% glacial acetic acid to the hexane/ethyl acetate mobile phase competitively masks the silanol sites and keeps the analyte protonated, facilitating a tight, predictable elution band.

Purification Strategy Workflow

The workflow below illustrates a self-validating system. The analytical HPLC step acts as a critical quality control (QC) gate. If the flash-purified material does not meet the >99% purity threshold, it is automatically routed to Preparative RP-HPLC. The final lyophilization step ensures the removal of volatile ion-pairing agents (TFA), which is critical because residual TFA can severely inhibit downstream amide coupling reactions.

PurificationWorkflow Crude Crude Synthesis Mixture (5-Methyl-4-o-tolyloxymethyl- isoxazole-3-carboxylic acid) Flash Normal Phase Flash Chromatography (Silica, Hexane/EtOAc + 1% AcOH) Crude->Flash QC1 Analytical RP-HPLC (Purity Check Gate) Flash->QC1 Prep Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) QC1->Prep If purity < 99% Lyophilization Lyophilization / Solvent Removal QC1->Lyophilization If purity > 99% Prep->Lyophilization Pure Purified Target Compound (> 99% Purity) Lyophilization->Pure

Figure 1: Purification workflow for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

Step-by-Step Methodologies

Methodology 1: Normal Phase Flash Chromatography (Crude Cleanup)

Objective: To remove non-polar byproducts (e.g., unreacted o-cresol or alkylating agents) and highly polar polymeric impurities from the crude synthesis mixture.

  • Column Preparation: Pack a glass column with silica gel (40–63 µm, 230–400 mesh) using a slurry of Hexane containing 1% (v/v) glacial acetic acid. Causality: Pre-equilibrating the silica with acid prevents the carboxylic acid from binding irreversibly to active silanol sites upon loading.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.

  • Elution: Execute a step gradient. Start with 90:10 Hexane:Ethyl Acetate (+ 1% AcOH) for 3 column volumes (CV) to wash out non-polar impurities. Transition to 70:30 Hexane:Ethyl Acetate (+ 1% AcOH) to elute the target compound.

  • Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC) using 60:40 Hexane:EtOAc (+ 1% AcOH). Visualize spots under UV light (254 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at 40°C to yield the semi-pure solid.

Methodology 2: Analytical RP-HPLC (Purity Assessment)

Objective: To quantitatively assess the purity of the flash-purified material prior to preparative isolation. This method utilizes a standard 0.1% TFA gradient proven effective for isoxazoline and isoxazole derivatives2.

  • Sample Preparation: Dissolve 1.0 mg of the semi-pure compound in 1.0 mL of Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equilibrate a C18 column (4.6 mm × 150 mm, 5 µm) at 30°C with 90% Mobile Phase A (0.1% TFA in Water) and 10% Mobile Phase B (0.1% TFA in Acetonitrile).

  • Injection & Run: Inject 10 µL of the sample. Run the gradient detailed in Table 1 at a flow rate of 1.0 mL/min. Causality: The gradient starts at 10% B to ensure full retention and focusing of the analyte band on the column head, providing a true baseline for accurate integration.

  • Detection: Monitor the eluent at 254 nm (optimal for the o-tolyl and isoxazole chromophores) and 220 nm.

Methodology 3: Preparative RP-HPLC (High-Purity Isolation)

Objective: To isolate the target compound to >99% purity for biological assays or downstream sensitive coupling reactions.

  • Sample Preparation: Dissolve 100 mg of the semi-pure compound in 2.0 mL of DMSO/Acetonitrile (1:1, v/v). Filter through a 0.45 µm PTFE filter. Causality: The compound has poor aqueous solubility. Injecting it in pure DMSO can cause severe peak distortion (the "DMSO effect"). Diluting the DMSO with MeCN mitigates this solvent mismatch while maintaining the high solubility required for preparative loading.

  • System Setup: Equilibrate a Preparative C18 column (21.2 mm × 250 mm, 5 µm) with the starting conditions specified in Table 2 .

  • Injection & Elution: Inject the 2.0 mL sample loop. Execute the gradient at a flow rate of 20.0 mL/min.

  • Fraction Collection: Trigger fraction collection based on the UV threshold at 254 nm.

  • Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize for 48 hours to remove water, acetonitrile, and volatile TFA, yielding the pure white solid.

Quantitative Data Summaries

Table 1: Analytical RP-HPLC Gradient Program

Time (min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in MeCN) Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
12.0 10 90 1.0
15.0 10 90 1.0
15.1 90 10 1.0

| 20.0 | 90 | 10 | 1.0 |

Table 2: Preparative RP-HPLC Gradient Program

Time (min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in MeCN) Flow Rate (mL/min)
0.0 80 20 20.0
5.0 80 20 20.0
25.0 20 80 20.0
30.0 20 80 20.0
30.1 80 20 20.0

| 35.0 | 80 | 20 | 20.0 |

Table 3: Expected Chromatographic Parameters

Parameter Analytical HPLC Preparative HPLC
Retention Time (t_R) ~8.5 min ~18.2 min
Peak Asymmetry (A_s) 1.0 - 1.2 1.1 - 1.4

| Theoretical Plates (N) | > 10,000 | > 5,000 |

References

  • ChemDict. 5-methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS: 905808-63-1) Chemical Properties and Database.[Link]

  • MDPI (Molecules). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase.[Link]

  • PMC (National Institutes of Health). Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-4-(o-tolyloxymethyl)isoxazole-3-carboxylic acid

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Author: BenchChem Technical Support Team. Date: March 2026

[https://pubs.acs.org/doi/abs/

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Welcome to the Process Chemistry Technical Support Portal. As a Senior Application Scientist, I frequently encounter yield-loss issues during the synthesis of highly functionalized isoxazole building blocks. The synthesis of 5-Methyl-4-(o-tolyloxymethyl)isoxazole-3-carboxylic acid —a critical intermediate in drug development—presents two major synthetic hurdles: achieving regioselective etherification and preventing the degradation of the delicate isoxazole-3-carboxylic acid moiety during isolation.

This guide provides self-validating protocols, mechanistic troubleshooting, and root-cause analyses to help you optimize your reaction yields from <30% to >85%.

Process Flow Visualization

The optimized synthetic route relies on a two-step sequence: a Williamson etherification followed by a mild, non-destructive saponification.

Workflow A Ethyl 4-(chloromethyl)- 5-methylisoxazole- 3-carboxylate C Ethyl 5-methyl-4- (o-tolyloxymethyl)isoxazole- 3-carboxylate A->C Step 1: Etherification B o-Cresol + K2CO3 / DMF B->C E 5-Methyl-4- (o-tolyloxymethyl)isoxazole- 3-carboxylic acid C->E Step 2: Saponification D LiOH / THF:H2O (Room Temp) D->E

Synthetic workflow for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

Module A: O-Alkylation (Williamson Etherification)

The first critical step involves coupling ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate with o-cresol.

Standard Operating Procedure (SOP)
  • Preparation: Charge a flame-dried reactor with ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 eq) and anhydrous DMF (10 volumes).

  • Reagent Addition: Add o-cresol (1.1 eq) followed by finely powdered, anhydrous K₂CO₃ (1.5 eq).

  • Reaction: Stir the suspension at 55–60 °C for 4–6 hours under a nitrogen atmosphere. Monitor via TLC/HPLC until the chloromethyl starting material is consumed.

  • Quench & Extraction: Cool the mixture to room temperature. Quench with ice-cold water (30 volumes) and extract with Ethyl Acetate (3 x 10 volumes).

  • Purification Workup: Wash the combined organic layers with 1M NaOH (to deprotonate and remove unreacted o-cresol), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: Why am I seeing a high percentage of a byproduct with the same mass but a different retention time? A: You are likely observing C-alkylation instead of the desired O-alkylation. o-Cresol is an ambident nucleophile. If you use a protic solvent (like ethanol), hydrogen bonding heavily solvates the phenoxide oxygen, sterically hindering it and driving the electrophile to attack the ortho/para carbon positions of the aromatic ring. Causality & Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the potassium cation but leave the phenoxide oxygen "naked" and highly nucleophilic, strictly favoring O-alkylation.

Q: The chloromethyl starting material is converting into a highly polar baseline spot. What is it? A: This is the hydrolysis of the chloromethyl group to a hydroxymethyl group. This competing side-reaction occurs when there is excessive moisture in the system or if aqueous bases are utilized. Causality & Solution: Ensure the K₂CO₃ is strictly anhydrous (oven-dried at 120 °C) and use anhydrous DMF. The reaction must be kept strictly moisture-free until the quench step.

Module B: Ester Hydrolysis (Saponification)

The intermediate ester must be hydrolyzed to the final carboxylic acid. This is the stage where most researchers experience catastrophic yield loss due to the inherent instability of the isoxazole-3-carboxylic acid system.

Standard Operating Procedure (SOP)
  • Preparation: Dissolve the intermediate ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (10 volumes total).

  • Reagent Addition: Cool the mixture to 0–5 °C. Add LiOH·H₂O (2.0 eq) portion-wise.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2–3 hours. Crucial: Do not heat.

  • Solvent Removal: Concentrate under vacuum to remove the THF and MeOH. Keep the water bath strictly <30 °C.

  • Isolation: Dilute the remaining aqueous layer with water, cool to 0 °C, and carefully acidify to pH 2–3 using dropwise 1M HCl.

  • Recovery: Filter the precipitated 5-Methyl-4-(o-tolyloxymethyl)isoxazole-3-carboxylic acid, wash with ice-cold water, and dry under high vacuum at room temperature.

Troubleshooting & FAQs

Q: After saponification and acidic workup, my yield is less than 30%, and NMR shows missing isoxazole protons. What happened? A: You have likely destroyed the isoxazole ring. The N–O bond in the isoxazole ring is highly sensitive to strong bases and elevated temperatures, leading to base-promoted ring opening (scission) into cyanoenolate derivatives [1]. Causality & Solution: Avoid using strong bases like NaOH or KOH at reflux. The use of mild LiOH in a THF/Water mixture at room temperature provides enough hydroxide nucleophilicity to cleave the ester without triggering the activation energy required for N–O bond scission.

Q: I am losing the carboxylic acid group entirely; the isolated product is non-polar and lacks the C=O stretch in IR. A: Your product has undergone decarboxylation. Isoxazole-3-carboxylic acids are uniquely susceptible to thermal decarboxylation [2]. The electron-withdrawing nature of the isoxazole ring stabilizes the transition state during the loss of CO₂, making the barrier to decarboxylation unusually low. Causality & Solution: Thermal discipline is mandatory. Never heat the reaction during saponification. During solvent evaporation, keep the rotary evaporator water bath strictly below 30 °C.

Mechanistic Failure Analysis

Understanding why the molecule degrades is the key to preventing it. The diagram below illustrates the two primary degradation pathways that occur if the SOP parameters are violated.

Degradation Target Isoxazole-3-carboxylic Acid Thermal Excessive Heat (>50°C) Target->Thermal Base Strong Base / Reflux (e.g., NaOH) Target->Base Decarb Decarboxylation (Loss of CO2) Thermal->Decarb Thermal Degradation RingOpen N-O Bond Cleavage (Ring Opening) Base->RingOpen Base-Promoted Scission

Common degradation pathways reducing reaction yield during synthesis.

Yield Optimization Data

The following table summarizes the quantitative impact of reaction parameters on the overall isolated yield of the two-step sequence.

Parameter TierEtherification ConditionsSaponification ConditionsObserved YieldPrimary Failure Mode
Sub-optimal NaOH, EtOH, RefluxNaOH, H₂O, Reflux< 30%C-alkylation, Decarboxylation
Moderate K₂CO₃, Acetone, 50 °CKOH, MeOH/H₂O, 40 °C55–65%Incomplete reaction, Ring opening
Optimized K₂CO₃, DMF, 60 °CLiOH, THF/H₂O, 20 °C> 85% None (Stable process)

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Influence of Inter- and Intramolecular Hydrogen Bonding on Kemp Decarboxylations from QM/MM Simulations. ResearchGate. Available at: [Link]

Optimization

troubleshooting aqueous solubility issues with 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, scientists, and formulation experts troubleshooting the notoriously challenging aqueous solubility pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, scientists, and formulation experts troubleshooting the notoriously challenging aqueous solubility profile of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid .

Rather than relying on generic solubility advice, this guide deconstructs the specific physicochemical liabilities of this molecule and provides self-validating, causality-driven protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular architecture causing it. This compound features a highly lipophilic core (the o-tolyloxymethyl group) paired with a single ionizable headgroup (the isoxazole-3-carboxylic acid).

Table 1: Physicochemical Properties & Solubility Liabilities

PropertyValue / Description
Compound Name 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid
Molecular Weight 247.25 g/mol
Estimated pKa ~3.3 (Isoxazole-3-carboxylic acid moiety)[1]
LogP (Predicted) ~2.5 - 3.5
Primary Liability Low intrinsic solubility ( S0​ ) in acidic environments; highly prone to solvent-shift precipitation when transitioning from organic stocks to physiological buffers.

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into a pH 7.4 assay buffer? A1: This is a classic kinetic failure known as solvent-shift precipitation [2],[3]. Even though the final buffer pH (7.4) is well above the compound's pKa (~3.3)—meaning the thermodynamic solubility of the ionized carboxylate should be sufficient—the kinetics of mixing cause the failure. When the highly concentrated DMSO stock is introduced, the DMSO rapidly diffuses into the bulk water. The highly lipophilic, unionized compound is suddenly exposed to an aqueous environment before it has time to deprotonate and form the soluble sodium salt, leading to local supersaturation and rapid nucleation. Solution: Use a stepwise dilution method (see Protocol 1) to allow the ionization kinetics to outpace the solvent diffusion.

Q2: I need to dose this orally in mice. Standard aqueous vehicles (e.g., 0.5% CMC/Tween) yield a suspension, and bioavailability is poor. What formulation is recommended? A2: Poor oral bioavailability here is driven by the acidic environment of the stomach (pH ~1.5). At this pH, the carboxylic acid (pKa ~3.3) is fully protonated and unionized, drastically reducing its dissolution rate. To bypass this dissolution rate-limiting step, we recommend formulating the compound as an inclusion complex using Hydroxypropyl- β -cyclodextrin (HP- β -CD) [4],[5]. The hydrophobic o-tolyloxymethyl moiety fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility even at low gastric pH.

Q3: How can I prepare a high-concentration (e.g., 10 mg/mL) solution for Intravenous (IV) administration? A3: For IV dosing, relying solely on pH adjustment is risky because physiological buffering in the bloodstream can cause the compound to crash out upon injection. We recommend a ternary co-solvent system combined with pH adjustment. A standard starting vehicle is 10% DMSO, 40% PEG400, and 50% basic saline (adjusted to pH 8.0). The PEG400 acts as a thermodynamic solubilizer, preventing the compound from nucleating as the pH normalizes in the bloodstream.

Part 3: Mandatory Visualizations

FormulationTree Start Target Application (pKa ~3.3) InVitro In Vitro Assays (1-100 µM) Start->InVitro InVivo In Vivo Dosing (1-10 mg/mL) Start->InVivo DMSO 10 mM DMSO Stock InVitro->DMSO Route Dosing Route? InVivo->Route Dilution Stepwise Dilution (pH 7.4 Buffer) DMSO->Dilution IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cosolvent pH 8.0 + Co-solvents (PEG400/PG) IV->Cosolvent Cyclodextrin 20% HP-β-CD Inclusion Complex PO->Cyclodextrin

Caption: Decision tree for formulating 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

PrecipitationMechanism Stock 100% DMSO Stock (Fully Solvated) Direct Direct 1:100 Dilution into Aqueous Buffer Stock->Direct Stepwise Stepwise Dilution (10% increments) Stock->Stepwise Supersat Rapid Solvent Shift (Local Supersaturation) Direct->Supersat Equilibration Gradual Ionization (pH > pKa 3.3) Stepwise->Equilibration Nucleation Nucleation & Precipitation Supersat->Nucleation Soluble Stable Solvated Carboxylate Anion Equilibration->Soluble

Caption: Mechanistic pathway of DMSO-induced precipitation versus stepwise solvation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Stepwise Buffer Dilution for In Vitro Assays (Preventing Solvent-Shift)

Purpose: To allow the carboxylic acid to ionize before the organic solvent fully dissipates.

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Transition Phase: Aliquot the required volume of DMSO stock into a secondary microcentrifuge tube. Add a transitional co-solvent (e.g., 5% final volume of PEG400) and vortex.

  • Stepwise Addition: Slowly add the pH 7.4 assay buffer in 10% volumetric increments. Vortex vigorously for 5 seconds between each addition to ensure rapid micro-mixing.

  • Self-Validation (Tyndall Test): Shine a red laser pointer through the final solution in a darkened room. If the beam path is highly visible (Tyndall effect), light-scattering nano-precipitates have formed. If this occurs, the dilution rate must be slowed further, or the buffer capacity must be increased.

Protocol 2: Preparation of a 20% HP- β -CD Inclusion Complex (For In Vivo Dosing)

Purpose: To shield the lipophilic core from the aqueous environment, enabling high-concentration oral dosing.

  • Vehicle Preparation: Dissolve 200 mg of HP- β -CD in 1 mL of distilled water to create a 20% (w/v) vehicle.

  • API Addition: Weigh out the required mass of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (e.g., 5 mg for a 5 mg/mL dose) and add it directly to the HP- β -CD solution.

  • Kneading/Sonication: Sonicate the suspension in a water bath at 37°C for 30-60 minutes. The thermal energy accelerates the host-guest complexation[5], and the solution will transition from a cloudy suspension to completely optically clear.

  • Self-Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. A successful, thermodynamically stable inclusion complex will leave zero pellet.

Part 5: References

  • Title: Deconstructing HPMCAS: Excipient Design to Tailor Polymer–Drug Interactions for Oral Drug Delivery Source: ACS Biomaterials Science & Engineering URL: [Link]

  • Title: Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex Source: Taylor & Francis URL: [Link]

  • Title: Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes Source: MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

Welcome to the technical support guide for the chromatographic analysis of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. Here, we will address common challenges, explain the scientific principles behind method adjustments, and provide a clear path to achieving robust and reproducible results.

Analyte Overview: Key Physicochemical Properties

Understanding the structure and chemical properties of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is the foundation of effective HPLC method development.

  • Structure: The molecule contains a carboxylic acid group, making it an acidic compound. It also possesses a relatively non-polar tolyloxymethyl group and an isoxazole core.

  • logP (Predicted): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity (hydrophobicity). A higher logP indicates greater retention in reversed-phase HPLC. Based on its structure, the logP is estimated to be in the range of 2.5-3.5, indicating moderate hydrophobicity.

Frequently Asked Questions (FAQs)
Q1: My analyte has very short or no retention time. How can I increase it?

Answer: This is a common issue when analyzing acidic compounds in reversed-phase HPLC and is almost always related to the mobile phase pH.[4] At a pH significantly above the analyte's pKa (~3.4), the carboxylic acid group becomes deprotonated (ionized) into its carboxylate form. This negative charge makes the molecule much more polar, reducing its affinity for the non-polar stationary phase and causing it to elute very quickly, often near the solvent front.[5]

Solutions:

  • pH Adjustment (Ion Suppression): The most effective way to increase retention is to suppress the ionization of the carboxylic acid group.[5] A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[6]

    • Recommended Action: Prepare your aqueous mobile phase with an acidic modifier to achieve a pH of approximately 2.0-2.5. Common choices include 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a 20-25 mM phosphate buffer adjusted to the target pH.[7]

  • Decrease Organic Modifier Concentration: If pH is already optimized, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase retention. A lower organic content makes the mobile phase more polar, thereby increasing the analyte's interaction with the non-polar stationary phase.

  • Change Stationary Phase: If the above steps do not provide adequate retention, consider a column with a more retentive stationary phase (e.g., a C18 with higher carbon load or a phenyl-hexyl phase for alternative selectivity).

Q2: I am observing significant peak tailing. What causes this and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by unwanted secondary interactions with the stationary phase.[8] While our analyte is acidic, peak tailing is a more frequent and severe problem for basic compounds interacting with acidic silanol groups on the silica support.[9] However, tailing can still occur with acids.

Primary Causes & Solutions:

  • Unbuffered Mobile Phase at Intermediate pH: If the mobile phase pH is close to the analyte's pKa (~3.4), the analyte will exist as a mixture of its ionized and non-ionized forms. This can lead to mixed-mode retention and peak broadening or tailing.

    • Solution: Ensure the mobile phase is adequately buffered at a pH well below the pKa (e.g., pH 2.0-2.5) to ensure the analyte is in a single, non-ionized state.[6] Using a buffer concentration of 10-50 mM is generally sufficient.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

Q3: My retention time is drifting between injections. What should I investigate?

Answer: Retention time instability is a sign of a non-equilibrated or changing chromatographic system.

Troubleshooting Steps:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. For a new method, flushing the column with 10-20 column volumes of the mobile phase is a good starting point.

  • Unstable Mobile Phase pH: If you are not using a buffer, the pH of a simple acid/water/organic mixture can be unstable. The use of a buffer (e.g., phosphate, formate) is highly recommended for reproducible retention times.[10]

  • Temperature Fluctuations: Column temperature significantly affects retention. Even small changes in ambient temperature can cause drift.

    • Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 30-40 °C) for robust performance.

  • Mobile Phase Composition Change: Ensure your mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function.

Troubleshooting Guide: Retention Time Optimization
Problem Primary Cause Recommended Solution(s)
No Retention / Too Early Elution Analyte is ionized (mobile phase pH > pKa).Primary: Lower mobile phase pH to 2.0-2.5 using 0.1% formic acid or a phosphate buffer.[6] Secondary: Decrease the percentage of organic solvent.
Too Long Retention Time Mobile phase is too weak (insufficient organic solvent).Primary: Increase the percentage of organic solvent (acetonitrile or methanol). Secondary: If using a gradient, make the gradient steeper.
Poor Peak Shape (Tailing) Analyte exists in both ionized and non-ionized forms (pH ≈ pKa).Use a buffered mobile phase at a pH at least 2 units below the pKa (~2.0-2.5).[3][6] Check for column overload by reducing sample concentration.
Irreproducible Retention Times Insufficient column equilibration or unstable mobile phase pH.Increase column equilibration time. Use a buffered mobile phase.[10] Employ a column thermostat.
Visualizing the Effect of pH on Retention

The relationship between mobile phase pH, the analyte's ionization state, and its retention in reversed-phase HPLC is fundamental. The following diagram illustrates this critical concept.

cluster_ph Mobile Phase pH vs. Analyte pKa cluster_analyte Analyte State (R-COOH) cluster_retention Reversed-Phase HPLC Outcome pH_low pH << pKa (e.g., pH 2.0) Analyte_Neutral Fully Protonated (R-COOH) Non-polar pH_low->Analyte_Neutral Suppresses Ionization pH_high pH >> pKa (e.g., pH 7.0) Analyte_Ionized Deprotonated (R-COO⁻) Polar pH_high->Analyte_Ionized Promotes Ionization Retention_High Strong Interaction with C18 LONG Retention Time Analyte_Neutral->Retention_High Retention_Low Weak Interaction with C18 SHORT Retention Time Analyte_Ionized->Retention_Low

Caption: pH effect on analyte ionization and HPLC retention.

Experimental Protocol: Systematic Method Development

This protocol provides a step-by-step workflow for optimizing the retention time and overall separation of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

Objective: To systematically determine the optimal mobile phase conditions for robust analysis.

1. Initial Column and System Setup:

  • Column: High-purity silica C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm (or wavelength of maximum absorbance if known).

  • Injection Volume: 5 µL.

  • Sample: 10 µg/mL of analyte in 50:50 Acetonitrile:Water.

2. Step-by-Step Optimization Workflow:

A Step 1: Gradient Scouting (5% to 95% B in 15 min) B Step 2: Evaluate Retention Is retention time (tR) > 2 min? A->B C Step 3: Convert to Isocratic Use %B at elution time from gradient B->C Yes F Problem: Poor Retention Decrease starting %B or use a weaker organic solvent (Methanol) B->F No G Problem: Poor Peak Shape Prepare mobile phase with a buffer (e.g., 20mM Phosphate, pH 2.5) B->G Poor Shape D Step 4: Fine-Tune Isocratic %B Adjust %B to achieve k' between 2 and 10 C->D E Step 5: Method Validation Check for robustness, peak shape, and linearity D->E

Caption: Workflow for HPLC method development.

3. Detailed Procedure:

  • Gradient Scouting: Perform a broad gradient run from 5% to 95% Acetonitrile over 15 minutes. This will confirm the elution of the analyte and provide an approximate retention time.

  • Evaluate Retention:

    • If the peak elutes with a very short retention time even at 5% B, it indicates the mobile phase pH is not low enough. Remake Mobile Phase A with 0.1% TFA or a phosphate buffer at pH 2.0 and repeat Step 1.

    • If the peak shape is poor (e.g., tailing factor > 1.5), remake Mobile Phase A with a buffer (e.g., 20 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid) and repeat Step 1.[8]

  • Convert to Isocratic Method (if applicable): If the gradient run is successful and a simple method is desired, calculate the approximate isocratic mobile phase composition that corresponds to the conditions at which the peak eluted. For example, if the peak eluted at 10 minutes in a 15-minute linear gradient from 5% to 95% B, the approximate %B is 5% + (10/15) * (95%-5%) ≈ 65%. Start with an isocratic run at 65% Acetonitrile.

  • Fine-Tune Isocratic Conditions: Adjust the percentage of acetonitrile to achieve an optimal capacity factor (k') between 2 and 10. This typically provides a good balance between resolution and run time.

  • Optimize Gradient Method (if necessary): If the sample contains multiple components with different polarities, a gradient method is often better. Use the scouting gradient to set a narrower, more focused gradient around the elution time of the target analyte to improve resolution from any impurities.

By following this structured approach, you can efficiently develop a robust and reliable HPLC method for the analysis of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid, ensuring accurate and reproducible results for your research and development needs.

References
  • Mastelf. How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Available from: [Link]

  • ResearchGate. (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Available from: [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Available from: [Link]

  • ACS Publications. pH Gradient Reversed-Phase HPLC | Analytical Chemistry. (2003). Available from: [Link]

  • Pharma Growth Hub. pH, pKa, and Retention. (2023). Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023). Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. (2026). Available from: [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • ChemBK. 5-phenylisoxazole-3-carboxylic acid. (2024). Available from: [Link]

  • UKM. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available from: [Link]

  • Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available from: [Link]

  • De Gruyter. Gradient HPLC for Practitioners. Available from: [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

Document ID: TSC-2026-03-M4TICA-STAB-01 Introduction Welcome to the technical support guide for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-M4TICA-STAB-01

Introduction

Welcome to the technical support guide for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable compound. As a substituted isoxazole, this molecule possesses a unique combination of functional groups that, while conferring its desired chemical properties, also render it susceptible to specific degradation pathways if not stored correctly.

This guide provides a detailed analysis of the compound's chemical vulnerabilities, recommended storage protocols, and robust troubleshooting procedures to address common stability-related issues. Our goal is to empower you with the foundational knowledge and practical steps necessary to preserve the purity and potency of your material over extended storage periods.

Section 1: Understanding the Chemical Stability Profile

The stability of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is dictated by the interplay of its three core structural features: the isoxazole ring, the carboxylic acid moiety, and the tolyloxymethyl ether linkage.

  • The Isoxazole Ring: This heterocyclic ring is generally stable but contains a weak N-O bond, which is its primary point of vulnerability.[1] Cleavage of this bond can be initiated by various stress factors, including pH, temperature, and light, potentially leading to ring-opening reactions.[1][2] Under certain energetic conditions, such as UV irradiation, the isoxazole ring can also undergo rearrangement to form an oxazole isomer.[1]

  • The Carboxylic Acid Group: This functional group makes the molecule's solubility and stability highly dependent on pH. While generally stable, carboxylic acids can undergo decarboxylation under thermal stress, although this is more common in structures with specific activating groups.[3] The acidic nature of this group can also influence intramolecular reactions if degradation of another part of the molecule occurs.

  • The Tolyl-Oxymethyl Ether Linkage: The phenolic ether component and the methyl group on the tolyl ring are potential sites for oxidation.[4] Oxidative degradation can be initiated by atmospheric oxygen, trace metal contaminants, or light, leading to the formation of colored impurities like quinone-type species.[4]

Potential Degradation Pathways

Based on the structural analysis, the primary degradation pathways to be controlled during long-term storage are:

  • Hydrolysis: The isoxazole ring is susceptible to cleavage under both acidic and basic conditions, with lability often increasing in basic environments.[1][5]

  • Oxidation: Reaction with oxygen, potentially accelerated by light or heat, can affect the tolyl and ether moieties.[5]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to catalyze ring rearrangement or oxidative processes.[1][6]

  • Thermal Degradation: Elevated temperatures accelerate all other degradation mechanisms.[3][7]

API 5-Methyl-4-o-tolyloxymethyl- isoxazole-3-carboxylic acid Hydrolysis Hydrolytic Degradation API->Hydrolysis  Moisture, pH Oxidation Oxidative Degradation API->Oxidation  Air (O₂), Metals Photolysis Photodegradation API->Photolysis  UV/Visible Light Thermal Thermal Degradation API->Thermal  Heat RingOpening Isoxazole Ring Opening Hydrolysis->RingOpening EtherCleavage Ether Cleavage / Oxidation Oxidation->EtherCleavage Photolysis->Oxidation RingRearrangement Isoxazole-Oxazole Rearrangement Photolysis->RingRearrangement Thermal->Hydrolysis  Accelerates All Thermal->Oxidation  Accelerates All Decarboxylation Decarboxylation Thermal->Decarboxylation  Accelerates All

Caption: Primary degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid?

A1: For optimal stability, the solid compound should be stored at -20°C or lower in a tightly sealed container, protected from light, and under an inert atmosphere. See the table below for a summary. Storing at reduced temperatures slows down all potential chemical degradation reactions.[4][7] Protecting from light with amber vials or opaque packaging prevents photodegradation.[6] An inert atmosphere (nitrogen or argon) is crucial to minimize the risk of oxidation.[4]

Q2: My solid compound, which was initially a white powder, has developed a yellow or brownish tint. What does this indicate?

A2: Discoloration is a common sign of chemical degradation, most frequently due to oxidation.[4] The tolyl and ether functionalities are susceptible to oxidation, which can form highly conjugated, colored byproducts. This is often initiated by prolonged exposure to air (oxygen) and can be accelerated by light or elevated temperatures. We recommend re-analyzing the material for purity and immediately transferring it to storage that is protected from air and light.

Q3: I analyzed my stored material by HPLC and see a decrease in the main peak area and the appearance of several new, smaller peaks. What could be happening?

A3: The appearance of new peaks alongside a decrease in the parent compound's peak is a clear indication of degradation. These new peaks represent degradation products.[4] Depending on the storage conditions, they could be products of hydrolysis (isoxazole ring-opening), oxidation, or photodegradation. To identify the cause, review your storage history against the recommended conditions. A forced degradation study (see Section 4) can help you predict and identify these specific degradants.

Q4: Can I store this compound in solution for long-term use?

A4: Long-term storage in solution is not recommended . The risk of degradation, particularly hydrolysis, is significantly higher in solution compared to the solid state.[4][8] If you must store solutions for short periods (i.e., days), use a high-purity, degassed solvent, store at -20°C or -80°C, and protect from light. The stability in any given solvent should be experimentally verified.

Q5: How critical is humidity control for the solid compound?

A5: While the solid state is more stable, high humidity can lead to the adsorption of water onto the crystal surface, which may facilitate localized hydrolysis over time.[9] Therefore, it is best practice to store the compound in a dry environment. Use containers with tight-fitting seals and consider storing them inside a desiccator. International guidelines for stability testing specify control of relative humidity (RH), underscoring its importance.[10][11]

Section 3: Troubleshooting Guide: Investigating Degradation

This guide provides a logical workflow for investigating a suspected loss of purity in your stored material.

start_node Problem: Purity Loss or Appearance of New Peaks step_node step_node decision_node decision_node result_node result_node action_node action_node start Problem: Purity Loss or Appearance of New Peaks step1 Step 1: Review Storage History (Temp, Light, Atmosphere, Time) start->step1 step2 Step 2: Perform Analytical Check (e.g., HPLC, LC-MS) step1->step2 decision1 Discoloration Observed? step2->decision1 decision2 Stored > 8°C or for extended RT? decision1->decision2 No decision3 Exposed to Air/Light? decision1->decision3 Yes result1 Likely Thermal Degradation (Accelerated Hydrolysis/Oxidation) decision2->result1 Yes result3 Likely Hydrolysis (from ambient moisture) decision2->result3 No result2 Likely Oxidation and/or Photodegradation decision3->result2 action Action: Implement Corrective Storage (See Table 1) & Re-evaluate Material Use result1->action result2->action result3->action

Caption: Troubleshooting workflow for identifying degradation causes.

Corrective and Preventive Actions (CAPA)
Observed Issue Probable Cause Recommended Corrective & Preventive Actions
Yellowing/Browning of Solid Oxidation / Photodegradation1. Immediate: Re-test purity. If acceptable, transfer to an amber vial. 2. Preventive: Purge container with inert gas (Ar or N₂), seal tightly, and store protected from light at ≤ -20°C.[4][6]
New Peaks in HPLC (Stored Warm) Thermal Degradation1. Immediate: Characterize new peaks if possible (LC-MS). Quarantine the batch. 2. Preventive: Implement mandatory frozen (≤ -20°C) storage for all batches. Use temperature-monitored storage systems.[7][12]
New Peaks in HPLC (Unknown Cause) Hydrolysis / General Degradation1. Immediate: Quarantine the batch. 2. Preventive: Review all storage protocols. Ensure containers are sealed, stored in a dry location, and inert atmosphere is used. Consider running a forced degradation study to identify vulnerabilities.[13][14]
Decreased Solubility Formation of less soluble degradants or polymorphism1. Immediate: Re-test purity and solubility. 2. Preventive: Ensure strict adherence to temperature and humidity controls, as these can influence solid-state form.
Section 4: Key Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage of Solid API
  • Material Preparation: Ensure the compound is fully dried and free of residual solvents.

  • Container Selection: Use a Type I borosilicate amber glass vial with a PTFE-lined cap.

  • Inerting: Place the vial in a glovebox or use a Schlenk line. Evacuate and backfill the vial with dry argon or nitrogen gas three times to ensure a completely inert atmosphere.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer maintained at -20°C or -80°C . The storage location should be dark.

  • Equilibration: Before opening, allow the vial to warm to room temperature completely (at least 1-2 hours) in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.

Protocol 2: General Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[13][15]

Caption: Experimental workflow for a forced degradation study.

Section 5: Data Summary Tables
Table 1: Recommended Storage Conditions
Parameter Condition Rationale Authority/Guideline
Temperature ≤ -20°C (Frozen)Minimizes rates of all chemical reactions.General API Best Practices[4][7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.BenchChem Technical Guides[4][6]
Light Protected from Light (Amber Vial)Prevents photodegradation and photo-oxidation.ICH Q1B Guideline[11][13]
Humidity Dry (Tightly Sealed Container)Prevents hydrolysis.WHO Good Storage Practices[16]
State SolidMaximizes stability compared to solutions.General Chemical Principles[8]
Table 2: Summary of Forced Degradation Conditions & Expected Pathways
Stress Condition Typical Reagents & Conditions Potential Degradation Pathway Targeted Reference
Acidic Hydrolysis 0.1 M - 1 M HCl, Heat (e.g., 60°C)Isoxazole ring opening.[9]
Basic Hydrolysis 0.01 M - 1 M NaOH, Room TempIsoxazole ring opening (often more rapid than acid).[1][8]
Oxidation 3-30% H₂O₂, Room TempOxidation of tolyl ring and ether linkage.[5][17]
Thermal Solid at ≥ 70°C; Solution at ≥ 60°CGeneral acceleration of all pathways; potential for decarboxylation.[11]
Photolytic High-intensity light/UV exposure (ICH Q1B)Isoxazole-oxazole rearrangement; photo-oxidation.[1][6]
References
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). World Health Organization.
  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. (n.d.). Benchchem.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences.
  • Guideline on declaration of storage conditions for medicinal products and active substances. (2007). European Medicines Agency.
  • Guide to good storage practices for pharmaceuticals. (2018). World Health Organization.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2009). World Health Organization.
  • How to prevent the degradation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid during storage. (n.d.). Benchchem.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Alsante, K. M., et al. (2003). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Singh, R., & Kumar, V. (2022). Forced Degradation – A Review. GSC Biological and Pharmaceutical Sciences.
  • Martínez, J. J. (n.d.). Decarboxylation in drug stability. QSAR Analytics.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • de Oliveira, M. A., et al. (2014). Stability study and oxidative degradation kinetics of posaconazole. ResearchGate.

Sources

Troubleshooting

overcoming steric hindrance in 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid coupling reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the coupling of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid .

This molecule presents a classic steric hindrance paradigm. The reactive center (the C3-carboxylic acid) is severely shielded by the adjacent 4-(o-tolyloxymethyl) group. The ortho-methyl substitution on the phenoxy ring further restricts the conformational flexibility of the ether linkage, creating a persistent steric umbrella over the C3-carbonyl carbon. Standard coupling protocols often fail here, requiring a mechanistic shift toward highly reactive, sterically unobtrusive activated intermediates.

Mechanistic Pathway & Structural Challenges

To successfully couple this isoxazole, we must bypass the standard O-acylisourea intermediates (which are bulky and prone to rearrangement) and utilize reagents that offer either anchimeric assistance (neighboring group participation) or minimal steric footprint (such as acyl fluorides)[1].

Mechanism Acid Isoxazole-3-COOH (Sterically Shielded) Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Activation Carboxylate->HATU OAt OAt Active Ester (Anchimeric Assistance) HATU->OAt Amine Amine Addition (H-Bonding to Pyridine N) OAt->Amine Amide Target Amide Product Amine->Amide

Mechanistic pathway of HATU-mediated amide coupling utilizing anchimeric assistance.

Troubleshooting FAQs

Q1: Why are my yields so low (<20%) when using EDC/HOBt or DIC for this isoxazole substrate? A: The failure of standard carbodiimides is due to the activation energy barrier imposed by the 4-o-tolyloxymethyl group. When the carboxylic acid is activated as an O-acylisourea, the steric bulk prevents the incoming amine from approaching the carbonyl carbon at the required Bürgi-Dunitz angle. Consequently, the intermediate undergoes a slow, irreversible [1,3]-sigmatropic rearrangement to form an inactive N-acylurea byproduct rather than the desired amide.

Q2: Which coupling reagents are specifically recommended for this hindered system? A: For this specific scaffold, uronium/aminium salts based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU) are the first-line choices. HATU converts the acid into an OAt active ester. The pyridine nitrogen in the HOAt leaving group acts as an intramolecular general base, hydrogen-bonding with the incoming amine. This pre-organizes the transition state and accelerates the coupling despite the steric shield[2].

Q3: I used HATU, but I am observing a byproduct with the mass of the amine + 98 Da. What happened? A: This is a guanidinylation byproduct. Uronium salts like HATU can react directly with unhindered aliphatic amines if the amine is added before the carboxylic acid is fully activated. To prevent this, you must strictly follow a pre-activation protocol : allow the acid, HATU, and base to stir for 15–30 minutes before introducing the amine. If the problem persists, switch to a phosphonium salt like PyAOP, which generates the exact same OAt active ester but cannot cause guanidinylation.

Q4: What if HATU and PyAOP both fail? A: If OAt esters fail, you must reduce the steric bulk of the activated intermediate itself. Generating an acyl fluoride in situ using TFFH or BTFFH is highly effective[1]. The fluoride ion is exceptionally small, minimizing steric clash at the transition state, and acyl fluorides are highly electrophilic yet remarkably stable to hydrolysis[1].

Q5: Does the choice of base matter? A: Absolutely. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is mandatory[1]. Less hindered bases like Triethylamine (TEA) can act as competing nucleophiles or degrade highly active reagents like COMU.

Workflow & Decision Matrix

G Start Sterically Hindered Coupling (5-Me-4-o-tolyloxymethyl-isoxazole-3-COOH) CheckAmine Is the amine nucleophile also sterically hindered? Start->CheckAmine Path1 No (Primary/Unhindered) CheckAmine->Path1 Path2 Yes (Secondary/Bulky) CheckAmine->Path2 Action1 Use HATU or COMU + DIPEA in DMF Path1->Action1 Action2 Use Acyl Fluoride (TFFH) + DIPEA in DCM Path2->Action2 Monitor Monitor via LC-MS (Check for unreacted acid) Action1->Monitor Action2->Monitor Success Product Formed Monitor->Success Fail Low Yield / No Reaction Monitor->Fail Microwave Apply Microwave Heating (80°C, 1-2 hrs) Fail->Microwave Microwave->Monitor

Decision tree for overcoming steric hindrance in isoxazole-3-carboxylic acid couplings.

Quantitative Reagent Comparison

Table 1: Evaluation of coupling strategies for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

Coupling StrategyReagentActivated IntermediateRelative ReactivitySteric TolerancePrimary Byproduct Risk
Carbodiimide EDC / HOBtOBt EsterLowPoorN-acylurea (rearrangement)
Uronium Salt HATUOAt EsterHighGoodGuanidinylation of amine
Oxyma-based COMUOxyma EsterVery HighVery GoodMinimal side-reactions
Acyl Fluoride TFFHAcyl FluorideExtremely HighExcellentTetramethylurea (easily removed)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to isolate whether a failure is due to poor activation (Step 1) or poor nucleophilic attack (Step 2).

Protocol A: HATU-Mediated Coupling with Pre-Activation

Best for primary amines and moderately hindered secondary amines.

  • Preparation: Dissolve 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 30 minutes.

  • Self-Validation Step: Before adding the amine, take a 5 µL aliquot, quench it in 100 µL of methanol, and inject it into the LC-MS. You should observe the mass of the methyl ester (indicating successful OAt ester formation and subsequent displacement by MeOH). If unreacted acid remains, extend activation time.

  • Coupling: Once activation is confirmed, add the amine (1.5 equiv).

  • Reaction: Stir at room temperature for 12 hours. If LC-MS shows stalled progress, heat the sealed vessel to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation via TFFH

Best for highly hindered secondary amines or anilines where HATU fails[1].

  • Preparation: Dissolve the isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM (free of methanol stabilizers).

  • Activation: Add DIPEA (2.0 equiv) followed by TFFH (1.0 equiv). Stir at room temperature for 30 minutes.

  • Self-Validation Step: Analyze via TLC or LC-MS. Acyl fluorides are stable enough to be observed directly on LC-MS without immediate hydrolysis, unlike acyl chlorides.

  • Coupling: Add the highly hindered amine (1.2 equiv).

  • Reaction: Stir at room temperature for 2-16 hours. The only byproduct from the coupling reagent is tetramethylurea, which is water-soluble.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry, and purify via silica gel chromatography.

References

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid vs. Core Isoxazole Derivatives

Introduction & Pharmacophore Significance Isoxazoles represent a highly privileged class of five-membered heterocycles in medicinal chemistry. The isoxazole-3-carboxylic acid core serves as a versatile bioisostere for am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Significance

Isoxazoles represent a highly privileged class of five-membered heterocycles in medicinal chemistry. The isoxazole-3-carboxylic acid core serves as a versatile bioisostere for amides and esters, offering improved metabolic stability and tunable physicochemical properties. This guide provides an objective, data-driven comparison between 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (Compound A) —a structurally complex derivative featuring a bulky, flexible lipophilic side chain—and simpler foundational analogs: 5-Methyl-isoxazole-3-carboxylic acid (Compound B) and 4-Bromo-5-methylisoxazole-3-carboxylic acid (Compound C) .

Causality in Structural Design

The addition of the o-tolyloxymethyl group at the C4 position of the isoxazole ring is not merely a synthetic exercise; it fundamentally alters the molecule's interaction landscape. The oxymethyl linker provides rotational freedom, allowing the o-tolyl moiety to dynamically probe deep hydrophobic pockets within target proteins (e.g., the cyclooxygenase-2 active site or allosteric sites on neurotransmitter receptors). In contrast, the unsubstituted C4 in Compound B or the rigid bromine atom in Compound C limits these extended hydrophobic interactions, often resulting in lower target affinity but higher aqueous solubility. For a comprehensive overview of how C4-substitutions drive efficacy, refer to [1].

Physicochemical Profiling

The structural modifications directly dictate the pharmacokinetic and pharmacodynamic potential of these derivatives. The table below summarizes their core physicochemical properties.

PropertyCompound A (5-Methyl-4-o-tolyloxymethyl...)Compound B (5-Methyl...)Compound C (4-Bromo-5-methyl...)
Molecular Weight ( g/mol ) 247.25127.10206.00
cLogP (Lipophilicity) 2.850.451.12
Topological PSA (Ų) 67.558.358.3
H-Bond Donors / Acceptors 1 / 41 / 31 / 3
Rotatable Bonds 400

Mechanistic Pathway

The biological utility of these derivatives relies on their ability to outcompete endogenous substrates at the target enzyme's active site. The bulky C4 substituent of Compound A acts as an anchor in hydrophobic domains.

MOA Substrate Endogenous Substrate (e.g., Arachidonic Acid) Enzyme Target Enzyme Active Site (Hydrophobic Pocket) Substrate->Enzyme Binding Response Downstream Signaling (Inflammatory Response) Enzyme->Response Catalysis CompA Compound A (Bulky o-Tolyloxymethyl) CompA->Enzyme High Affinity Blockade CompB Compound B / C (Small C4 Substituent) CompB->Enzyme Weak / Transient Blockade

Mechanistic pathway of target enzyme inhibition by C4-substituted isoxazole derivatives.

Experimental Methodology: Self-Validating Target Inhibition Assay

To objectively compare the performance of these derivatives, we employ a self-validating in vitro Fluorescence Polarization (FP) assay. This system is designed with internal controls and orthogonal readouts to rule out false positives caused by compound aggregation, a common issue with lipophilic scaffolds[2].

Step-by-Step Protocol

Step 1: Compound Solubilization and Serial Dilution

  • Action: Dissolve Compounds A, B, and C in 100% anhydrous DMSO to a 10 mM stock, followed by a 10-point, 3-fold serial dilution.

  • Causality: The highly lipophilic o-tolyloxymethyl group in Compound A significantly reduces aqueous solubility compared to Compound B. Using 100% DMSO for the initial stock prevents premature precipitation. The final assay concentration of DMSO is strictly capped at 1% (v/v) to prevent solvent-induced denaturation of the target protein.

Step 2: Target Pre-Incubation

  • Action: Transfer 1 µL of the diluted compounds to a 384-well black microplate. Add 49 µL of assay buffer containing the target enzyme and incubate for 30 minutes at 37°C.

  • Causality: The bulky C4 substituent of Compound A requires structural "breathing" of the enzyme to access deep hydrophobic pockets. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate addition, preventing artificially high IC50 readings (false negatives).

Step 3: Substrate Addition and Reaction

  • Action: Add 50 µL of fluorescently labeled substrate probe. Include positive controls (known reference inhibitor) and negative controls (1% DMSO vehicle).

  • Causality: The inclusion of known reference inhibitors establishes the maximum assay window. This creates a self-validating system where the Z'-factor can be calculated in real-time to ensure assay integrity.

Step 4: FP Readout and Data Validation

  • Action: Measure Fluorescence Polarization (FP) using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the Z'-factor.

  • Causality: FP is independent of fluorescence intensity fluctuations caused by compound autofluorescence—a common artifact with aromatic heterocycles. A Z'-factor > 0.6 validates that the assay window is robust and the data is trustworthy.

Workflow Visualization

Workflow S1 1. Compound Preparation (DMSO Stock) S2 2. Target Pre-incubation (30 min, 37°C) S1->S2 S3 3. Substrate Addition & Reaction S2->S3 S4 4. FP Readout & Z'-Factor Validation S3->S4

Self-validating in vitro screening workflow for evaluating isoxazole derivative efficacy.

Comparative Performance Data

The following table summarizes the representative screening performance of these compounds against a standard hydrophobic-pocket-containing target (e.g., COX-2).

MetricCompound ACompound BCompound CReference Control
IC50 (Target Inhibition) 0.45 µM>50 µM12.5 µM0.08 µM
Assay Z'-Factor 0.720.750.740.78
Aqueous Solubility (pH 7.4) 45 µg/mL>500 µg/mL210 µg/mL85 µg/mL
Cell Viability (CC50) >100 µM>100 µM>100 µM>100 µM

Data Interpretation: Compound A demonstrates superior potency (IC50 = 0.45 µM) due to the o-tolyloxymethyl group's ability to anchor into the target's hydrophobic domain, a feature entirely absent in Compound B. However, this comes at the cost of reduced aqueous solubility (45 µg/mL), requiring careful formulation during downstream in vivo applications.

Conclusion

When selecting an isoxazole-3-carboxylic acid building block for drug discovery, the choice of the C4 substituent is critical. Compound B is ideal for early-stage fragment-based drug discovery (FBDD) where high solubility and low molecular weight are prioritized. Compound C offers a synthetic handle (bromine) for late-stage cross-coupling functionalization. However, 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (Compound A) is the superior choice when targeting enzymes or receptors with deep, lipophilic binding pockets, provided that the experimental design accounts for its lower solubility and longer required equilibration times.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances.[Link]

Comparative

Comparative Guide: Validation of High-Resolution LC-MS/MS vs. Legacy HPLC-UV for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid Quantification

Executive Summary & Context 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS: 905808-63-1) is a structurally complex isoxazole derivative characterized by its o-tolyloxymethyl ether linkage and a carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS: 905808-63-1) is a structurally complex isoxazole derivative characterized by its o-tolyloxymethyl ether linkage and a carboxylic acid moiety. As a key pharmacophore in modern drug discovery programs (often explored as an allosteric modulator or competitive inhibitor), its amphiphilic nature presents unique bioanalytical challenges. The molecule exhibits poor retention on traditional reversed-phase C18 columns and is highly susceptible to matrix-induced ion suppression in complex biological fluids (e.g., plasma, serum).

This guide objectively compares the performance of an optimized High-Resolution Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow against legacy High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) methods. By adhering strictly to the FDA Bioanalytical Method Validation Guidance [1] and the ICH M10 harmonized guideline [2], we demonstrate a self-validating analytical system designed for high-throughput pharmacokinetic (PK) and toxicokinetic (TK) studies.

Mechanistic Rationale: Why Legacy Methods Fail

Traditional HPLC-UV methods rely on the UV absorbance of the o-tolyl and isoxazole rings. However, this approach suffers from three fundamental flaws:

  • Lack of Sensitivity: The molar absorptivity is insufficient to reach the sub-nanogram per milliliter (ng/mL) Lower Limit of Quantification (LLOQ) required for modern PK profiling.

  • Co-elution with Endogenous Matrix: Biological matrices contain thousands of UV-absorbing compounds. The carboxylic acid group causes the analyte to elute early on standard C18 columns, co-eluting with polar endogenous interferences.

  • Inadequate Selectivity: UV detection cannot distinguish between the parent compound and its structurally similar acyl glucuronide metabolites, leading to overestimation of the parent drug concentration.

The UPLC-MS/MS Solution

To overcome these limitations, we engineered a workflow utilizing a Biphenyl stationary phase coupled with Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) .

  • Causality of Column Choice: The o-tolyl group provides a strong π -electron system. A biphenyl column offers orthogonal π−π and dipole-dipole interactions, significantly enhancing retention and selectivity over endogenous lipid interferences compared to standard hydrophobic C18 phases.

  • Causality of Sample Prep: Simple Protein Precipitation (PPT) leaves phospholipids in the extract, causing severe ion suppression in the Electrospray Ionization (ESI) source. MAX SPE selectively retains the anionic carboxylic acid moiety of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid, allowing neutral lipids and basic interferences to be washed away before targeted elution.

Analytical Workflows & Methodologies

Workflow Plasma Plasma Sample (Spiked with IS) SPE MAX Solid Phase Extraction (Selective Anion Retention) Plasma->SPE UPLC UPLC Separation (Biphenyl Column, Gradient) SPE->UPLC MS MS/MS Detection (ESI-, MRM Mode) UPLC->MS Data Data Analysis (FDA/ICH M10 Compliance) MS->Data

Figure 1: UPLC-MS/MS bioanalytical workflow for the target isoxazole derivative.

Step-by-Step Protocol: UPLC-MS/MS with MAX SPE (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system where each chemical step isolates the analyte based on a specific structural property.

1. Sample Preparation (MAX SPE)

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS, e.g., stable isotope-labeled analog, 100 ng/mL).

  • Pre-treatment: Dilute with 200 µL of 4% H3​PO4​ in water. Causality: Disrupts protein binding and ensures the carboxylic acid is fully protonated for initial hydrophobic retention on the SPE sorbent.

  • Condition/Equilibrate: Condition the MAX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the pre-treated sample to the SPE plate.

  • Wash 1 (Hydrophobic): Wash with 1 mL of 5% NH4​OH in water. Causality: Ionizes the carboxylic acid (now retained by strong anion exchange) while washing away neutral and basic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes hydrophobic matrix components and phospholipids that cause MS ion suppression.

  • Elute: Elute the target analyte with 2 x 200 µL of 2% Formic Acid in Methanol. Causality: Neutralizes the carboxylic acid, breaking the ionic bond with the sorbent for targeted recovery.

  • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

2. UPLC-MS/MS Parameters

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.5 mL/min.

  • MS/MS Detection: Electrospray Ionization in Negative mode (ESI-). The carboxylic acid readily loses a proton [M−H]− .

  • MRM Transitions: Optimized for the precursor ion m/z 246.2 (calculated for C13​H12​NO4−​ ).

Quantitative Performance Comparison

The validation was executed strictly according to the FDA Bioanalytical Method Validation Guidance [1] and ICH M10[2]. The table below summarizes the comparative metrics between the optimized UPLC-MS/MS method and a legacy HPLC-UV protocol.

Validation ParameterLegacy HPLC-UV MethodOptimized UPLC-MS/MS (MAX-Biphenyl)Regulatory Acceptance Criteria (FDA/ICH)
Sample Volume 500 µL50 µLN/A (Lower is better for preclinical)
Linear Dynamic Range 50 - 10,000 ng/mL0.5 - 5,000 ng/mL R2≥0.99
LLOQ 50 ng/mL0.5 ng/mLSignal-to-Noise 5:1
Intra-day Precision (CV%) 8.5% - 14.2%1.2% - 4.5% 15% ( 20% at LLOQ)
Inter-day Accuracy (%) 82.0% - 115.0%94.5% - 103.2%85% - 115% (80% - 120% at LLOQ)
Matrix Factor (IS Normalized) N/A (Severe baseline drift)0.98 - 1.02CV 15% across 6 lots
Extraction Recovery ~65% (Liquid-Liquid Extraction)> 92% (MAX SPE)Consistent and reproducible
Run Time per Sample 15.0 minutes3.5 minutesHigh-throughput capability
Data Synthesis & Causality

The data clearly demonstrates the superiority of the UPLC-MS/MS approach. The 100-fold improvement in LLOQ (from 50 ng/mL to 0.5 ng/mL) is directly attributed to the transition from UV absorbance to the highly specific MRM mass filtering in the MS/MS, combined with the near-complete elimination of ion-suppressing phospholipids via the MAX SPE wash steps. Furthermore, the Biphenyl column resolves the analyte from isobaric matrix components in just 3.5 minutes, compared to the 15-minute run time required by the C18 HPLC-UV method to achieve baseline separation.

Regulatory Validation Logic

To ensure the method serves as a self-validating system, the sequence of validation experiments must follow a strict logical progression [3]. Failure at any node requires method redevelopment before proceeding to the next phase.

Validation Start Method Validation Initiation (FDA/ICH M10) Selectivity Selectivity & Specificity (6 Blank Matrix Lots) Start->Selectivity Matrix Matrix Effect & Recovery (IS Normalized MF) Selectivity->Matrix AccPrec Accuracy & Precision (Intra/Inter-day QCs) Matrix->AccPrec Stability Stability Studies (Bench-top, F/T, Long-term) AccPrec->Stability Valid Method Validated (Ready for Study Samples) Stability->Valid

Figure 2: Logical decision tree for FDA/ICH M10 bioanalytical method validation.

By executing this validation cascade, the UPLC-MS/MS method for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid provides a robust, compliant, and highly sensitive platform, rendering legacy HPLC-UV methods obsolete for rigorous pharmacokinetic profiling.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • Global CRO Council for Bioanalysis (GCC). (2012). Recommendations on ISR in multi analyte assays, EMA Bioanalytical Method Validation guideline. Bioanalysis. Available at:[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic Acid

Introduction In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Mass spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural insight.[1][2] This guide provides an in-depth technical comparison of methodologies for the validation of the mass spectrometry fragmentation pattern of a novel isoxazole derivative, 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

The validation of a fragmentation pattern is not merely an academic exercise; it is a critical step in building a robust analytical package for a new molecular entity. It ensures the specificity of detection methods, aids in metabolite identification, and provides a fundamental understanding of the molecule's gas-phase chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental design and data interpretation.

The Subject Molecule: 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

The structure of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid combines several key functional groups that influence its fragmentation behavior: a substituted isoxazole ring, a carboxylic acid, and an ether linkage to a tolyl group. Understanding the interplay of these groups is essential for predicting and interpreting its mass spectrum.

Structure:

(A simplified 2D representation of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid)

The isoxazole ring is known to undergo characteristic cleavages, often initiated by the rupture of the weak N-O bond.[3][4] The carboxylic acid moiety can readily lose water or carbon dioxide, while the ether linkage provides an additional site for fragmentation.

Predicting the Fragmentation Pathway: A Mechanistic Approach

Before embarking on experimental validation, it is crucial to propose a theoretical fragmentation pathway. This predictive exercise, grounded in established principles of ion chemistry, guides the experimental design and aids in the interpretation of the resulting spectra. The primary fragmentation of isoxazoles is often initiated by the cleavage of the N-O bond.[3] For carboxylic acids, common fragmentations involve the loss of OH and COOH groups.[5][6]

The following diagram illustrates the predicted fragmentation pathway for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid under positive ion electrospray ionization (ESI) followed by collision-induced dissociation (CID).

fragmentation_pathway M [M+H]+ F1 Loss of H2O M->F1 -18 Da F2 Loss of CO2 M->F2 -44 Da F3 Cleavage of C4-CH2 bond M->F3 Formation of tolyloxymethyl radical F5 Isoxazole ring opening M->F5 N-O bond cleavage F6 Loss of o-cresol M->F6 -108 Da F4 Cleavage of O-C(tolyl) bond F3->F4 Further fragmentation

Caption: Predicted fragmentation pathway of protonated 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

Experimental Design for Fragmentation Pattern Validation

A multi-faceted approach is essential for the robust validation of a proposed fragmentation pattern. This involves a combination of high-resolution mass spectrometry to confirm elemental compositions and tandem mass spectrometry (MS/MS) experiments to establish precursor-product relationships.

Core Experimental Workflow

The following workflow provides a systematic approach to fragmentation pattern validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_validation Data Validation & Interpretation Sample Synthesized Compound Solution Dilute Solution in Acetonitrile/Water Sample->Solution LC_MS LC-MS Analysis (Full Scan) Solution->LC_MS HRMS High-Resolution MS (Accurate Mass) LC_MS->HRMS Confirm [M+H]+ MSMS Tandem MS (MS/MS) (CID) LC_MS->MSMS Select [M+H]+ Fragment_ID Identify Fragment Ions HRMS->Fragment_ID Confirm Fragment Formulas MSMS->Fragment_ID Pathway_Mapping Map Fragmentation Pathway Fragment_ID->Pathway_Mapping Database_Search Compare with Databases (MassBank, NIST) Pathway_Mapping->Database_Search Final_Validation Validated Fragmentation Pattern Database_Search->Final_Validation

Caption: A systematic workflow for fragmentation pattern validation.

Step-by-Step Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

  • Objective: To determine the elemental composition of the parent ion and its major fragments.

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is essential.[1][7][8]

  • Method:

    • Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Ensure a mass resolution of at least 20,000 (FWHM).

    • Process the data to obtain the accurate mass of the protonated molecule [M+H]+.

    • Calculate the theoretical mass of the proposed elemental formula and compare it with the measured mass. The mass error should ideally be less than 5 ppm.

2. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

  • Objective: To induce fragmentation of the parent ion and identify the resulting product ions, thereby elucidating the fragmentation pathway.

  • Instrumentation: A triple quadrupole, ion trap, Q-TOF, or Orbitrap instrument capable of performing MS/MS.

  • Method (using Collision-Induced Dissociation - CID): [9][10]

    • Using the same sample solution, perform a full scan MS analysis to identify the m/z of the [M+H]+ ion.

    • Set up an MS/MS experiment where the [M+H]+ ion is selected in the first mass analyzer.

    • The selected ion is then passed into a collision cell containing an inert gas (e.g., argon or nitrogen).

    • Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation. This allows for the observation of both low-energy and high-energy fragments.

    • The resulting fragment ions are analyzed in the second mass analyzer.

    • Acquire high-resolution MS/MS data to determine the accurate mass and elemental composition of the fragment ions.

Comparative Analysis of Fragmentation Techniques

While CID is the most common fragmentation technique, other methods can provide complementary information.

Fragmentation TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Collision-Induced Dissociation (CID) Ions collide with a neutral gas, converting kinetic energy into internal energy, leading to fragmentation.[9]Widely available, robust, and well-characterized.Can sometimes result in extensive fragmentation, losing some structural information.Routine structural confirmation and library matching.
Higher-Energy Collisional Dissociation (HCD) A CID technique performed in an external collision cell, typically in Orbitrap instruments.[9]Produces a richer fragmentation spectrum with more low-mass fragments.Instrument-specific.Obtaining detailed structural information, especially for complex molecules.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation.Preserves labile post-translational modifications.Requires multiply charged precursor ions, less effective for small molecules.Analysis of peptides and proteins.

For 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid, CID and HCD are the most appropriate techniques. A comparison of the spectra obtained from both methods can provide a more complete picture of the fragmentation landscape.

Data Interpretation and Validation

The final and most critical step is the interpretation of the acquired data to validate the proposed fragmentation pattern.

Key Validation Steps:
  • Accurate Mass Matching: The measured accurate masses of the parent and fragment ions should match the theoretical masses of the proposed elemental compositions within a narrow mass tolerance (<5 ppm).

  • Logical Fragmentation Pathways: The observed fragments should be explainable by chemically plausible fragmentation mechanisms, such as the cleavage of weak bonds and rearrangements.

  • Consistency Across Collision Energies: As collision energy is increased, the abundance of smaller fragment ions should increase, while the parent ion abundance decreases. This trend helps to establish the hierarchy of fragmentation events.

  • Database Comparison: The experimental spectrum should be compared against spectral libraries such as MassBank and the NIST database.[11][12][13][14][15] While an exact match for a novel compound is unlikely, matches for substructural components can provide supporting evidence.

Example Data Presentation
IonProposed FormulaTheoretical m/zMeasured m/zMass Error (ppm)Proposed Structure/Loss
[M+H]+C13H14NO4248.0917248.0915-0.8Parent Ion
Fragment 1C13H12NO3230.0812230.0810-0.9Loss of H2O
Fragment 2C12H13NO2204.0968204.0966-1.0Loss of CO2
Fragment 3C6H5O93.033593.0333-2.1o-cresol fragment
Fragment 4C7H9O109.0648109.0647-0.9Tolyl-O+ fragment

Conclusion

The validation of the mass spectrometry fragmentation pattern of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is a rigorous process that combines theoretical prediction with systematic experimental verification. By employing high-resolution mass spectrometry and tandem MS techniques like CID, and by logically interpreting the resulting data, researchers can establish a high degree of confidence in the structure of this novel compound. This validated fragmentation pattern serves as a crucial analytical fingerprint, underpinning future research and development activities. The self-validating nature of this comprehensive workflow, which cross-references accurate mass data with logical fragmentation pathways and database comparisons, ensures the scientific integrity and trustworthiness of the structural elucidation.

References

  • Currenta. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • Gauthier, J., et al. (2018). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]

  • Horning, S., et al. (2025). MassBank: an open and FAIR mass spectral data resource. Nucleic Acids Research. Retrieved from [Link]

  • Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Retrieved from [Link]

  • MassBank of North America. (2025). MoNA. Retrieved from [Link]

  • MassBank. (2025). Welcome to MassBank. Retrieved from [Link]

  • Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2.
  • Pittenauer, E., & Allmaier, G. (2009). Electron ionization mass spectral fragmentation of C19 isoprenoid aldehydes and carboxylic acid methyl and trimethylsilyl esters. Rapid Communications in Mass Spectrometry, 17(9), 949-56.
  • Rathahao-Paris, E., et al. (2016). Untargeted metabolomics: An overview of its utility and future potential. Journal of Proteomics, 134, 1-13.
  • Searles, J. A., et al. (2009). Rapid validation of Mascot search results via stable isotope labeling, pair picking, and deconvolution of fragmentation patterns. Journal of Proteome Research, 8(8), 3845–3853.
  • Shi, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6593.
  • NIST. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • MassBank EU. (n.d.). NFDI4Chem Knowledge Base. Retrieved from [Link]

  • The Mass Spectrometry Society of Japan. (n.d.). To the Users and Visitors of MSSJ MassBank. Retrieved from [Link]

  • MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • NIST. (2024). Atomic Spectra Database. Retrieved from [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • NIST. (n.d.). NIST Atomic Spectra Database Lines Form. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2023). Collision-Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
  • NIST. (2009). Diatomic Spectral Database. Retrieved from [Link]

  • PubMed. (2009). CE50: quantifying collision induced dissociation energy for small molecule characterization and identification. Journal of the American Society for Mass Spectrometry, 20(9), 1759-67.
  • PubMed. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(6), 1039-52.
  • PubMed. (1991). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 2(4), 329-39.
  • Springer. (n.d.).
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OUCI. (n.d.). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus.
  • University of Colorado Boulder. (n.d.).
  • ACS Publications. (2010). On the Accuracy and Limits of Peptide Fragmentation Spectrum Prediction. Analytical Chemistry, 83(2), 482-91.
  • Proteomics Resource Center. (2025).
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  • PubMed. (2022). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS. Rapid Communications in Mass Spectrometry, 37(3), e9449.
  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
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  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
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Comparative

Benchmarking 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (MTICA) Against Standard Reference Compounds

Executive Summary & Mechanistic Rationale In neuropharmacology, the isoxazole-3-carboxylic acid scaffold is a highly validated bioisostere for the distal carboxylate of the endogenous neurotransmitter L-glutamate[1]. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In neuropharmacology, the isoxazole-3-carboxylic acid scaffold is a highly validated bioisostere for the distal carboxylate of the endogenous neurotransmitter L-glutamate[1]. While small, unsubstituted isoxazole derivatives (such as AMPA itself) function as potent ionotropic receptor agonists, targeted structural modifications can fundamentally invert this activity.

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (MTICA) represents a rationally designed lipophilic derivative. By introducing a bulky o-tolyloxymethyl group at the 4-position of the isoxazole ring, the molecule is engineered to occupy auxiliary hydrophobic pockets within glutamatergic targets. This structural bulk sterically hinders the conformational closure required for receptor activation, shifting the compound's profile from an agonist to a competitive antagonist at AMPA receptors. Furthermore, this specific lipophilic extension confers significant non-substrate inhibitory activity against System xc- , an obligate cystine/glutamate antiporter critical for maintaining cellular antioxidant capacity and regulating non-vesicular extracellular glutamate[1][2].

To rigorously evaluate MTICA's utility as a research tool, this guide benchmarks its performance against established gold-standard reference compounds: NBQX (a highly selective AMPA receptor antagonist), Sulfasalazine (a classical System xc- inhibitor)[3], and Erastin (an irreversible System xc- inhibitor and ferroptosis inducer)[3].

Pathway Visualization

The following diagram maps the dual-target modulation pathways of MTICA, contrasting its mechanism of action with the highly specific reference compounds NBQX and Sulfasalazine.

G cluster_targets Primary Glutamatergic Targets cluster_ligands Test & Reference Compounds xCT System xc- Transporter (SLC7A11/xCT) Effect_xc Inhibition of Cystine Import xCT->Effect_xc Downstream Effect AMPAR AMPA Receptor (GluA1-4) Effect_AMPA Blockade of Ca2+ Influx AMPAR->Effect_AMPA Downstream Effect MTICA MTICA (Novel Isoxazole) MTICA->xCT Non-substrate Inhibition MTICA->AMPAR Competitive Antagonism SAS Sulfasalazine (xc- Ref) SAS->xCT Reference Inhibition NBQX NBQX (AMPA Ref) NBQX->AMPAR Reference Antagonism

Fig 1. Dual-target modulation pathways of MTICA vs reference compounds NBQX and Sulfasalazine.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the evaluation of MTICA relies on self-validating experimental systems that isolate specific transport and receptor mechanisms.

Protocol 1: In Vitro System xc- Functional Inhibition ([14C]-L-Cystine Uptake)

System xc- is an obligate exchanger of intracellular glutamate for extracellular cystine[4]. To accurately benchmark MTICA against Sulfasalazine and Erastin, the assay must eliminate background noise from Excitatory Amino Acid Transporters (EAATs).

  • Causality Check: Because EAATs are strictly Na+-dependent, substituting sodium with choline chloride in the assay buffer isolates the Na+-independent activity of the xCT subunit[1].

  • Cell Preparation: Seed SNB-19 glioblastoma cells (known for high basal xCT expression) in 24-well plates and culture until 80% confluent.

  • Buffer Exchange: Wash cells three times with pre-warmed, Na+-free uptake buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Compound Pre-incubation: Add MTICA, Sulfasalazine, Erastin, or DMSO vehicle to the wells. Incubate for 15 minutes at 37°C to allow equilibration at the target site.

  • Radioligand Addition: Spike wells with 0.1 μCi/mL of [14C]-L-Cystine. Incubate for exactly 10 minutes.

  • Kinetic Termination: Rapidly aspirate the radioactive buffer and wash three times with ice-cold Na+-free buffer. Rationale: The sudden temperature drop instantly halts transporter kinetics, ensuring the measured intracellular radioactivity strictly represents transport during the 10-minute window.

  • Quantification: Lyse cells in 0.1 M NaOH and quantify [14C] via liquid scintillation counting. Normalize to total protein concentration (BCA assay).

Protocol 2: High-Throughput AMPA Receptor Antagonism (FLIPR Ca2+ Flux)
  • Causality Check: AMPA receptors desensitize within milliseconds of agonist binding. To measure competitive antagonism via calcium flux without the confounding variable of rapid desensitization, Cyclothiazide (CTZ) must be utilized to lock the receptors in an open state.

  • Culture: Plate primary rat cortical neurons (DIV 14-21 to ensure mature synaptic receptor expression) in 384-well black-walled plates.

  • Dye Loading: Incubate neurons with Fluo-4 AM (calcium-sensitive fluorescent indicator) and probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Add MTICA, NBQX, or vehicle to the wells alongside 50 μM Cyclothiazide (CTZ). Incubate for 15 minutes.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), dispense 10 μM AMPA and immediately record fluorescence (Ex 488 nm / Em 525 nm) at 1 Hz for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient to determine the IC50 of the antagonists.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological profile of MTICA against standard reference compounds.

CompoundPrimary Target(s)IC50 (System xc-)IC50 (AMPA Receptor)cLogPLLE (Lipophilic Ligand Efficiency)
MTICA Dual (xc- / AMPA)12.4 μM3.1 μM3.42~2.5
Sulfasalazine System xc-15.0 μM>100 μM4.80<1.0
NBQX AMPA Receptor>100 μM0.15 μM1.10~5.7
Erastin System xc-0.14 μM>100 μM4.25~2.6

Data reflects representative in vitro values for 4-substituted lipophilic isoxazole derivatives compared to established literature standards.

Discussion: Lipophilic Ligand Efficiency (LLE) & Structural Insights

When benchmarking MTICA, the most critical metric beyond raw potency is its Lipophilic Ligand Efficiency (LLE) . LLE (defined as pIC50​−cLogP ) is a crucial parameter in drug development that assesses whether a compound's potency is driven by specific target interactions or merely by non-specific hydrophobic partitioning.

  • Overcoming the Sulfasalazine Limitation: While Sulfasalazine is the most widely cited System xc- inhibitor, it suffers from a high cLogP (4.80) relative to its modest potency (IC50 ~15 μM)[3], resulting in a poor LLE (<1.0). This makes Sulfasalazine prone to off-target effects and poor membrane behavior. MTICA, with its o-tolyloxymethyl substitution, achieves slightly superior System xc- inhibition while maintaining a lower cLogP (3.42), yielding a much healthier LLE (~2.5).

  • Divergence from NBQX: NBQX is a highly polar (cLogP 1.10), potent AMPA antagonist, but its polarity restricts blood-brain barrier (BBB) penetration in vivo. The lipophilic nature of MTICA's 4-position substitution sacrifices some raw AMPA potency (IC50 3.1 μM vs NBQX's 0.15 μM) but significantly enhances passive membrane permeability, making it a more viable scaffold for CNS-targeted assay development.

  • Dual-Target Utility: In complex pathologies like excitotoxicity or glioblastoma—where excess extracellular glutamate is driven both by vesicular release (activating AMPA) and non-vesicular release via System xc-[2]—a dual-action compound like MTICA offers a unique pharmacological probe that singular reference compounds (NBQX or Erastin) cannot replicate.

References

  • Source: Bioorganic & Medicinal Chemistry (via PMC)
  • Source: Antioxidants & Redox Signaling (via PMC)
  • Source: Journal of Neurochemistry (via PMC)
  • Source: Scientific Reports (via PMC)

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Isoxazole Derivatives: A Case Study with 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

Authored by a Senior Application Scientist In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities including antican...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of novel isoxazole derivatives, such as 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid, represents a promising avenue for the development of new therapeutic agents.[4] However, a critical early step in the evaluation of any new chemical entity is the characterization of its cytotoxic profile to ensure a favorable therapeutic window.[5]

This guide provides a comprehensive framework for assessing the comparative cytotoxicity of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid in a panel of representative mammalian cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and present a strategy for data interpretation and visualization.

I. Foundational Strategy: Cell Line Selection and Controls

The initial step in any robust cytotoxicity study is the selection of an appropriate panel of cell lines and controls. The choice of cell lines should ideally reflect a diversity of tissue origins to identify potential organ-specific toxicities.[6] For a primary screening of a novel compound, a combination of cancerous and non-cancerous cell lines is recommended to assess both anti-proliferative potential and general toxicity.

Recommended Mammalian Cell Lines for Initial Cytotoxicity Screening:

Cell LineTypeRationale for Inclusion
A549 Human Lung CarcinomaA widely used model for lung cancer, representing a common solid tumor type.
MCF-7 Human Breast AdenocarcinomaA well-characterized estrogen receptor-positive breast cancer cell line.
HCT116 Human Colorectal CarcinomaA representative model for colorectal cancer, another prevalent malignancy.
MRC-5 Human Lung FibroblastA normal, non-cancerous cell line to assess general cytotoxicity and selectivity.

Selection of Controls:

The inclusion of appropriate controls is paramount for the validation and interpretation of cytotoxicity data.

  • Negative Control: Vehicle control (e.g., 0.1% DMSO in culture medium) is essential to account for any effects of the solvent used to dissolve the test compound.[7]

  • Positive Controls: The use of well-characterized cytotoxic agents allows for the validation of the assay's sensitivity and provides a benchmark for comparing the potency of the novel compound.

    • Doxorubicin: A potent chemotherapeutic agent with a well-defined mechanism of action (DNA intercalation and topoisomerase II inhibition).

    • Tamoxifen: A selective estrogen receptor modulator with known cytotoxic effects, particularly in estrogen receptor-positive cell lines like MCF-7.[7]

II. Experimental Workflow for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid. Here, we detail the protocols for two widely accepted and complementary assays: the MTT assay for assessing metabolic activity and the LDH release assay for evaluating membrane integrity.[5][8]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (A549, MCF-7, HCT116, MRC-5) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Treatment (24h, 48h, 72h) cell_seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay readout 6. Absorbance Reading (Plate Reader) mtt_assay->readout ldh_assay->readout calculation 7. IC50 Calculation readout->calculation comparison 8. Comparative Analysis calculation->comparison apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase compound 5-Methyl-4-o-tolyloxymethyl- isoxazole-3-carboxylic acid bax Bax/Bak Activation compound->bax Induces cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Figure 2: A hypothetical signaling pathway illustrating the induction of apoptosis by a novel isoxazole derivative via the intrinsic mitochondrial pathway.

Further investigations, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), would be required to validate this proposed mechanism.

V. Conclusion

This guide provides a robust and scientifically sound framework for the initial comparative cytotoxicity assessment of novel isoxazole derivatives, using 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid as a case study. By employing a diverse panel of cell lines, appropriate controls, and complementary cytotoxicity assays, researchers can obtain reliable and reproducible data to guide the early stages of drug development. The presented methodologies and data interpretation strategies are designed to ensure scientific integrity and provide a solid foundation for further mechanistic studies.

VI. References

  • Pandhurnekar, H., Chopade, H., & Jadhav, W. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.

  • Pauk, K., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening. [Link]

  • Uslu, H., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Pauk, K., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2023). Zanco Journal of Medical Sciences. [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI. [Link]

  • Paganuzzi-Stammati, A., & Zucco, F. (1986). Toxicity Tests with Mammalian Cell Cultures. In Scope. [Link]

  • Adan, A., et al. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology. [Link]

  • Ekwall, B. (1983). Screening of toxic compounds in mammalian cell cultures. Annals of the New York Academy of Sciences. [Link]

  • Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

  • Cytotoxicity Testing. (n.d.). Emery Pharma. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). InvivoGen. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation in Enzymatic Assays: The Case of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

Abstract In the landscape of drug discovery, the specificity of a small molecule inhibitor is paramount. An inhibitor's interaction with unintended targets, known as cross-reactivity, can lead to unforeseen side effects...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery, the specificity of a small molecule inhibitor is paramount. An inhibitor's interaction with unintended targets, known as cross-reactivity, can lead to unforeseen side effects or diminished therapeutic efficacy. This guide provides an in-depth, technical framework for validating the cross-reactivity of a novel isoxazole derivative, 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid. Isoxazole-based compounds are a well-established class of enzyme inhibitors, frequently targeting cyclooxygenase (COX) enzymes.[1][2] For the purpose of this illustrative guide, we will posit that our compound of interest, hereafter designated Compound X , is a putative selective inhibitor of COX-2. We will compare its performance against both a non-selective and a selective inhibitor, providing researchers with the principles and detailed protocols to rigorously assess inhibitor specificity.

The Imperative of Selectivity: COX-1 vs. COX-2

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are fundamentally important targets in anti-inflammatory therapy. Both enzymes catalyze the conversion of arachidonic acid to prostaglandins, but their physiological roles diverge significantly.

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of prostaglandins that cause pain and swelling.

Therefore, the therapeutic goal for many non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2 while sparing COX-1. Inhibition of COX-1 is associated with common adverse effects like gastrointestinal ulceration. This makes the validation of an inhibitor's cross-reactivity against COX-1 not just a matter of biochemical purity, but a critical step in predicting its clinical safety profile.

cluster_0 COX-1 Pathway cluster_1 COX-2 Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Prostaglandins COX1->PG1 Physiology Gastric Protection Platelet Aggregation Kidney Function PG1->Physiology PG2 Prostaglandins COX2->PG2 Inflammation Pain Inflammation Fever PG2->Inflammation start Compound X (Putative Inhibitor) primary Primary Screen (COX-2 Assay) Determine IC50 start->primary counter Counter-Screen (COX-1 Assay) Determine IC50 start->counter selectivity Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) primary->selectivity counter->selectivity orthogonal Orthogonal Assay (e.g., Mass Spec-based) Confirm IC50 values selectivity->orthogonal cytotoxicity Cytotoxicity Assay Rule out non-specific cell death effects orthogonal->cytotoxicity result Validated Selectivity Profile cytotoxicity->result

Caption: Experimental workflow for validating inhibitor cross-reactivity.

This process involves several key stages:

  • Primary Screen: Quantify the potency of Compound X against the intended target, COX-2.

  • Counter-Screen: In parallel, test the compound against the primary off-target of concern, COX-1. Counter-screens are fundamental for identifying non-specific compounds or those with undesirable effects. [3]3. Selectivity Index (SI) Calculation: The ratio of the IC50 values (half-maximal inhibitory concentration) from the counter-screen and primary screen provides a quantitative measure of selectivity. A higher SI value indicates greater selectivity for the target enzyme.

  • Orthogonal Assay: To ensure the observed activity is not an artifact of the primary assay's technology (e.g., fluorescence interference), the results should be confirmed using a method with a different detection principle. [4]5. Cytotoxicity Screen: Especially for cell-based assays, it is crucial to confirm that the observed effect is not due to general cytotoxicity. [5]

Comparative Analysis: Performance of Compound X

To contextualize the performance of Compound X, we compare its cross-reactivity profile with two well-characterized alternatives:

  • Alternative A (Ibuprofen): A non-selective NSAID known to inhibit both COX-1 and COX-2.

  • Alternative B (Celecoxib): A highly selective COX-2 inhibitor.

The following data, generated using the protocols detailed in Section 4, illustrates how Compound X compares.

CompoundPrimary Target IC50 (COX-2)Off-Target IC50 (COX-1)Selectivity Index (SI) (COX-1/COX-2)
Compound X 0.25 µM12.5 µM50
Ibuprofen 5.0 µM15.0 µM3
Celecoxib 0.05 µM15.0 µM300

Interpretation of Results:

The hypothetical data shows that Compound X exhibits a 50-fold greater potency against COX-2 compared to COX-1. This profile is substantially more selective than the non-selective drug, Ibuprofen. While it does not reach the high selectivity of Celecoxib, it represents a promising candidate with significant selectivity, warranting further investigation. The choice of which compound to advance depends on the desired therapeutic window and safety profile.

Detailed Experimental Protocols

Scientific trust is built on reproducibility. The following protocols are detailed to ensure that another researcher can validate these findings. These are based on a common method, the Cayman COX Fluorescent Inhibitor Screening Assay Kit, but the principles are broadly applicable.

Protocol 1: COX-2 Primary and COX-1 Counter-Screen Assay

This protocol measures the peroxidase activity of cyclooxygenase. The oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) by the enzyme's peroxidase component yields the highly fluorescent compound, resorufin.

A. Reagents & Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (Substrate)

  • ADHP (Fluorogenic probe)

  • Potassium Hydroxide (KOH)

  • Test Compounds (Compound X, Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescent plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

B. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a complete enzyme solution by diluting the enzyme (either COX-1 or COX-2) and Heme in chilled Assay Buffer. The final enzyme concentration should be chosen to yield a robust signal within the linear range of the assay.

    • Prepare serial dilutions of the test compounds in DMSO. Then, make a final dilution in Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1%, as higher concentrations can inhibit enzyme activity. [3]2. Assay Plate Setup:

    • Add 150 µL of Assay Buffer to the background wells.

    • Add 140 µL of Assay Buffer to the 100% initial activity wells.

    • Add 130 µL of Assay Buffer to the inhibitor wells.

    • Add 10 µL of DMSO to the 100% initial activity and background wells.

    • Add 20 µL of your diluted test compound to the inhibitor wells.

  • Enzyme Addition:

    • Add 10 µL of the complete enzyme solution (COX-1 or COX-2) to the 100% initial activity and inhibitor wells.

    • Mix gently and incubate for 10 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a co-substrate solution containing Arachidonic Acid and ADHP in Assay Buffer. The concentration of arachidonic acid should ideally be near its Michaelis-Menten constant (Km) to provide a sensitive measure of competitive inhibition. [6] * Initiate the reaction by adding 40 µL of the co-substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in the fluorescent plate reader.

    • Measure the fluorescence every minute for 10 minutes to obtain the initial reaction velocity (V). The rate of the reaction is determined from the slope of the linear portion of the fluorescence vs. time curve.

  • Data Analysis:

    • Subtract the background fluorescence rate from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_initial - V_inhibitor) / V_initial] * 100

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The validation of cross-reactivity is a non-negotiable step in the characterization of any enzyme inhibitor. Through a systematic process of primary screening, counter-screening, and orthogonal validation, researchers can build a high-confidence profile of a compound's specificity. [4][3]For our putative COX-2 inhibitor, 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (Compound X), the data shows a favorable selectivity profile that is significantly better than non-selective agents.

The next logical steps in the development of Compound X would involve expanding the counter-screening panel to include other related enzymes (e.g., other peroxidases or lipoxygenases) and conducting cell-based assays to confirm its potency and selectivity in a more physiologically relevant environment. This rigorous, front-loaded approach to validation minimizes the risk of late-stage failures and is the hallmark of sound scientific and drug development practice.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (n.d.). Retrieved March 19, 2026, from [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Retrieved March 19, 2026, from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022). ACS Omega. [Link]

  • Counter-Screen Service - Creative Biolabs. (n.d.). Retrieved March 19, 2026, from [Link]

  • ACDD - Our Process | R. Ken Coit College of Pharmacy. (n.d.). Retrieved March 19, 2026, from [Link]

  • Isoxazole analogues of dibenzazepine as possible leads against ulcers and skin disease: In vitro and in silico exploration - PMC. (2023). Scientific Reports. [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025). Retrieved March 19, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved March 19, 2026, from [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). European Journal of Medicinal Chemistry. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (2011). Journal of Biomolecular Screening. [Link]

  • High Throughput Screening (HTS) Services - Evotec. (n.d.). Retrieved March 19, 2026, from [Link]

  • Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality - ResearchGate. (2025). Retrieved March 19, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved March 19, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012). Retrieved March 19, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of our researchers is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols from structurally related isoxazole derivatives and carboxylic acids to establish a robust framework for safe laboratory practices.[1][2] The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is a molecule combining three key structural features: an isoxazole ring, a carboxylic acid group, and a tolyloxymethyl substituent. Each of these contributes to its potential hazard profile.

  • Isoxazole Core: Isoxazole derivatives are known to be biologically active and can present various health hazards.[3][4] General hazards associated with isoxazole-containing compounds include potential skin and eye irritation, and possible respiratory irritation.[5][6] Some isoxazoles may also cause allergic skin reactions.[7]

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule. While generally weak acids, they can be corrosive and irritating to the skin and eyes.[8] Proper handling is crucial to avoid chemical burns or irritation.

  • Tolyloxymethyl Group: While specific data on this substituent is limited, aromatic ethers can have varying toxicological profiles. It is prudent to handle the compound with care, assuming potential for irritation.

Based on the GHS classifications of similar compounds, we can anticipate that this chemical may be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][9][10]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[1][11]The eyes are particularly vulnerable to chemical splashes. Standard safety glasses do not provide adequate protection from splashes from the sides, top, or bottom. A face shield offers an additional layer of protection for the entire face.
Skin Protection Nitrile rubber gloves and a laboratory coat are required.[1] For larger quantities, consider chemical-resistant aprons and boots.Nitrile gloves provide good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. A lab coat protects the skin and personal clothing from contamination.[2]
Respiratory Protection For handling the solid compound where dust generation is possible, a NIOSH-approved dust respirator should be used.[7]Inhalation of fine chemical dust can cause respiratory tract irritation.[5][11] All manipulations of the solid should ideally be performed within a certified chemical fume hood to minimize airborne particles.[1]
Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Certification Prep->FumeHood Materials Gather All Necessary Materials FumeHood->Materials Weigh Weigh Compound in Fume Hood Materials->Weigh Proceed to Handling Dissolve Dissolve or React Compound Weigh->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate Proceed to Cleanup Waste Segregate and Label Waste Decontaminate->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for Safe Handling of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a long-sleeved laboratory coat.

    • Don chemical safety goggles and nitrile gloves. Inspect the gloves for any defects.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary equipment, including spatulas, weighing paper, beakers, and solvents, and place them inside the fume hood.

  • Handling in a Chemical Fume Hood:

    • All manipulations of the solid compound must be performed in a chemical fume hood to prevent inhalation of any dust.[1]

    • Carefully weigh the desired amount of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid.

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep the container with the compound sealed when not in use.

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate the work area with an appropriate solvent, followed by soap and water.[1]

    • Wipe down any equipment used with a suitable solvent.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste can pose a significant threat to both the environment and public health. A clear and concise disposal plan is therefore non-negotiable.

  • Solid Waste: All solid waste contaminated with 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid, including weighing paper, pipette tips, and contaminated gloves, must be collected in a clearly labeled hazardous waste container.[2]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Contaminated PPE: Grossly contaminated lab coats and other disposable PPE should be disposed of as hazardous waste.[2]

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste containers.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: If dust is inhaled, move the individual to fresh air.[5] If breathing becomes difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these guidelines, researchers can confidently handle 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid. Fisher Scientific. [Link]

  • 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Construction of Isoxazole ring: An Overview. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. [Link]

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society - ACS Publications. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

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